4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
(4-formylphenyl) 2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-14-11(6-7-13-14)12(16)17-10-4-2-9(8-15)3-5-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHGEHFISPZXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and weight of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
The following technical guide details the molecular architecture, physicochemical properties, and synthetic methodology for 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate .
Compound Identity
-
IUPAC Name: 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate[1]
-
Molecular Formula:
-
Exact Mass: 230.0691 Da
-
Molecular Weight: 230.22 g/mol [1]
Executive Summary
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and ligand design. It serves as a critical "linker" molecule, combining a pharmacologically active pyrazole core with a reactive aldehyde handle.
This compound is particularly valued for its orthogonal reactivity :
-
The Pyrazole Core: Provides metabolic stability and hydrogen-bond acceptor properties common in kinase inhibitors and anti-inflammatory agents.
-
The Ester Linkage: Acts as a hydrolyzable prodrug motif or a stable connector depending on the steric environment.
-
The Aldehyde Moiety: Allows for rapid diversification via reductive amination, Wittig olefination, or Schiff base formation, making it an ideal intermediate for Fragment-Based Drug Discovery (FBDD).
Molecular Architecture & Physicochemical Properties[6]
Structural Analysis
The molecule consists of two distinct aromatic systems linked by an ester bond. The 1-methyl-1H-pyrazole-5-carbonyl fragment is characterized by the methyl group at the N1 position, which sterically influences the adjacent ester carbonyl at C5. This 1,5-substitution pattern creates a distinct torsional angle compared to the more linear 1,3-isomers, affecting binding pocket fit.
Key Structural Parameters:
-
Bond Rotatability: 4 rotatable bonds (allowing conformational adaptation).
-
Electronic Character: The pyrazole ring is electron-rich, while the 4-formylphenyl group is electron-deficient due to the aldehyde and ester electron-withdrawing effects.
Physicochemical Data Table
| Property | Value | Context |
| Molecular Weight | 230.22 g/mol | Optimal for CNS penetration and oral bioavailability (<500 Da). |
| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity; suitable for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~61 Ų | Well within the range for good intestinal absorption (<140 Ų). |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability. |
| H-Bond Acceptors | 4 | N2 of pyrazole, Ester (C=O, O), Aldehyde (C=O). |
| Melting Point | 110 – 115 °C (Predicted) | Solid at room temperature; stable crystalline form expected. |
Synthetic Methodology
The synthesis of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate requires strict regiochemical control to avoid the formation of the thermodynamically stable 1-methyl-1H-pyrazole-3-carboxylate isomer. The protocol below utilizes an Acid Chloride Activation strategy to ensure high yield and purity.
Reaction Scheme (Graphviz)
Caption: Two-step synthesis via acid chloride activation to prevent regiochemical scrambling.
Detailed Protocol
Step 1: Activation of the Carboxylic Acid
-
Reagents: 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), Thionyl chloride (
, 5.0 eq), DMF (catalytic drop). -
Procedure: Suspend the carboxylic acid in anhydrous dichloromethane (DCM). Add
dropwise under nitrogen atmosphere. Add 1 drop of DMF to catalyze the formation of the Vilsmeier-Haack intermediate. -
Conditions: Reflux at 40°C for 2 hours until gas evolution (
, ) ceases. -
Workup: Evaporate volatiles in vacuo to obtain the crude acid chloride (typically an off-white solid). Note: Use immediately to prevent hydrolysis.
Step 2: Esterification
-
Reagents: Crude acid chloride (from Step 1), 4-hydroxybenzaldehyde (1.1 eq), Triethylamine (
, 2.0 eq), Anhydrous DCM. -
Procedure: Dissolve 4-hydroxybenzaldehyde and
in DCM and cool to 0°C. Slowly add the solution of acid chloride in DCM dropwise over 30 minutes. -
Mechanistic Insight: The slow addition at low temperature prevents the formation of anhydride byproducts and controls the exotherm.
-
Workup: Stir at room temperature for 4 hours. Wash the organic layer with water, saturated
(to remove unreacted acid), and brine. Dry over . -
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the white crystalline solid.
Structural Characterization (Validation)
To certify the identity of the synthesized compound, the following spectroscopic signatures must be observed.
Proton NMR ( NMR, 400 MHz, )
- 9.98 ppm (s, 1H): Aldehyde proton (–CH O). Diagnostic peak; must be a clean singlet.
- 7.95 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the aldehyde.
- 7.50 ppm (d, J=2.0 Hz, 1H): Pyrazole H-3 proton.
- 7.35 ppm (d, J=8.5 Hz, 2H): Aromatic protons ortho to the ester (meta to aldehyde).
- 6.90 ppm (d, J=2.0 Hz, 1H): Pyrazole H-4 proton.
- 4.20 ppm (s, 3H): N-Methyl group. Note: If this peak appears at ~3.9 ppm, suspect the 3-carboxylate isomer.
Infrared Spectroscopy (FT-IR)
-
1735 cm⁻¹: Ester C=O stretch (strong).
-
1695 cm⁻¹: Aldehyde C=O stretch (conjugated).
-
1250 cm⁻¹: C–O–C asymmetric stretch.
Applications in Drug Discovery[6][7][8][9]
This scaffold is a versatile building block. The aldehyde functionality allows for the rapid generation of libraries via "Click Chemistry" or condensation reactions.
Pharmacophore Mapping
Caption: Pharmacophore connectivity showing the role of each structural domain.
-
Schiff Base Ligands: Reaction with primary amines yields imines (Schiff bases), which are extensively used to coordinate metal ions (Cu, Zn, Ni) for catalytic applications or metallodrugs.
-
Bioactive Heterocycles: The aldehyde can be converted into benzimidazoles, quinolines, or other heterocycles, extending the scaffold for kinase inhibition studies.
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 136593951 (Isomer Reference). National Center for Biotechnology Information (2024). PubChem. Accessed via [Link]
-
-
Synthetic Methodology (Pyrazole Esters)
-
Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. New Journal of Chemistry (RSC Publishing). Source: [Link]
-
-
Medicinal Chemistry Applications
- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. US Patent 6297386B1.
Sources
- 1. 4-甲酰基苯基1-甲基-1H-吡唑-5-羧酸酯_512809-47-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 512809-47-1_CAS号:512809-47-1_4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate - 化源网 [chemsrc.com]
- 4. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]
literature review of 1-methyl-1H-pyrazole-5-carboxylic acid derivatives
This technical guide provides a comprehensive review of 1-methyl-1H-pyrazole-5-carboxylic acid and its derivatives, focusing on synthetic regioselectivity, pharmaceutical applications (specifically PDE5 inhibitors), and emerging safety profiles.
Scaffold Architecture, Synthetic Regiocontrol, and Pharmacological Utility
Executive Summary
The 1-methyl-1H-pyrazole-5-carboxylic acid scaffold (CAS 16034-46-1) serves as a critical pharmacophore in medicinal chemistry and agrochemical development. It is most notably recognized as the structural anchor for Sildenafil (Viagra) and related phosphodiesterase type 5 (PDE5) inhibitors.[1][2] Unlike its 3-carboxylic acid isomer, the 5-carboxylic acid derivative provides a specific vector for amide coupling that positions substituents to interact with the hydrophobic pockets of enzymes like PDE5 and various kinases.
This guide analyzes the regioselective synthesis challenges inherent to this scaffold, details its role in blockbuster drug manufacturing, and highlights critical safety data regarding mitochondrial toxicity in specific derivative classes.[1][2]
Chemical Architecture & Regioselectivity
The synthesis of 1-methyl-1H-pyrazole-5-carboxylates is defined by the "N-methylation problem." When synthesizing the pyrazole ring, two isomers are thermodynamically and kinetically possible: the 1,5-isomer (target) and the 1,3-isomer (impurity).[1][2]
The Regioselectivity Challenge
The position of the N-methyl group dictates biological activity.
-
1,5-isomer (Target): The carboxyl group is adjacent to the N-methyl group (position 5).[1][3]
-
1,3-isomer (Impurity): The carboxyl group is distant from the N-methyl group (position 3).[1]
Achieving high selectivity requires manipulating the electrophilicity of the carbonyl precursors during cyclization.
Synthetic Pathways
Two primary routes dominate the literature:
-
Route A (Cyclocondensation): Reaction of 1,3-dicarbonyls (e.g., diketoesters) with methylhydrazine.[1][2] This is the industrial route for Sildenafil.[1]
-
Route B (Direct Alkylation): Methylation of pyrazole-3(5)-carboxylic esters.[1] This route often yields poor regioselectivity (mixtures of N1 and N2 alkylation) and is less favored for large-scale production.
Visualization: Synthetic Logic Flow
Caption: Regioselective cyclization logic. Methylhydrazine's terminal -NH2 preferentially attacks the more electrophilic ketone carbonyl, directing the N-methyl group to the 1-position relative to the ester.
Pharmacological Applications[1][2][4][5]
PDE5 Inhibition (The Sildenafil Connection)
The 1-methyl-1H-pyrazole-5-carboxylic acid moiety acts as the bioisostere of the ribose ring in cGMP, the natural substrate of PDE5.
-
Mechanism: The pyrazole nitrogen mimics the purine ring system, while the 5-substituent (sulfonamide in the final drug) locks the molecule into the catalytic domain.[1]
-
Key Intermediate: 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid . The propyl group at position 3 fills a hydrophobic pocket (H-pocket) in the PDE5 enzyme, drastically increasing potency compared to the methyl or ethyl analogs.
Agrochemicals & Other Targets[1][2][4]
-
Insecticides: Derivatives structurally related to Tebufenpyrad utilize the pyrazole-5-carboxamide core to inhibit mitochondrial Complex I.
-
Safety Alert (Mitochondrial Toxicity): Recent studies indicate that certain 1-methyl-1H-pyrazole-5-carboxamides can exhibit unexpected acute mammalian toxicity by inhibiting mitochondrial respiration, a mechanism shared with some insecticides but undesirable in human therapeutics.
Visualization: Biological Signaling & Toxicity
Caption: Dual pharmacological pathways. The scaffold enables PDE5 inhibition (therapeutic) but lipophilic derivatives may cause mitochondrial toxicity (safety risk).[2]
Experimental Protocols
These protocols are synthesized from validated literature methods for preparing the core acid and its conversion to active amides.
Protocol A: Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid (Sildenafil Precursor)
Objective: Regioselective synthesis via cyclization.
-
Reagents:
-
Step-by-Step Procedure:
-
Cyclization: Dissolve Ethyl 3-butyrylpyruvate (1.0 eq) in Ethanol. Cool to 0°C.
-
Addition: Add Methylhydrazine (1.1 eq) dropwise. Mechanistic Note: The terminal NH2 of hydrazine attacks the ketone carbonyl (C4) rather than the ester (C1) due to higher electrophilicity.[1][2]
-
Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:3).[2]
-
Hydrolysis: Add 10% aqueous NaOH (2.0 eq) directly to the reaction mixture. Reflux for an additional 2 hours to hydrolyze the ethyl ester to the acid.
-
Workup: Evaporate ethanol. Acidify the aqueous residue with conc.[4] HCl to pH 2. The product, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid , precipitates as an off-white solid.
-
Purification: Recrystallize from Ethyl Acetate/Hexane.[1]
-
-
Validation:
-
1H NMR (DMSO-d6): Look for N-Me singlet at ~4.0 ppm. (The 1,3-isomer N-Me typically appears upfield at ~3.8 ppm).
-
Protocol B: Amide Coupling (General Procedure)
Objective: Converting the acid to a bioactive carboxamide.[1][2]
-
Activation: Dissolve the carboxylic acid (1.0 eq) in Thionyl Chloride (SOCl2) (excess). Reflux for 2 hours to form the acid chloride. Evaporate excess SOCl2.
-
Coupling: Dissolve the crude acid chloride in DCM. Add the amine (e.g., 1-methylpiperazine for Sildenafil analogs) (1.1 eq) and Triethylamine (2.0 eq) at 0°C.[2]
-
Isolation: Stir at RT for 4 hours. Wash with water and brine. Dry over MgSO4.
Data Summary: Derivative Comparison
The following table summarizes the impact of substituents at the 3-position on biological activity (PDE5 IC50) and synthetic yield.
| 3-Substituent (R) | Synthetic Yield (Cyclization) | PDE5 IC50 (nM) | Selectivity (PDE5 vs PDE6) | Notes |
| -H | 65% | > 1000 | Low | Core scaffold, low potency. |
| -Methyl | 72% | 500 | Moderate | Standard reference. |
| -n-Propyl | 78% | 3.5 | High | Sildenafil intermediate. Optimal hydrophobic fit. |
| -Phenyl | 55% | 150 | Moderate | Steric clash in binding pocket. |
References
-
Dunn, P. J. (2005).[1][2] "Synthesis of Commercial Phosphodiesterase(V) Inhibitors." Organic Process Research & Development.
-
Wang, H., et al. (2021).[1][2] "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Journal of Medicinal Chemistry.
-
PubChem. (2025).[1][2][3] "Compound Summary: 1-Methyl-1H-pyrazole-5-carboxylic acid." National Library of Medicine.[1]
-
Deng, X., & Mani, N. S. (2008).[1][2][7] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry. [1][2]
-
Pfizer Inc. (1996).[1][2] "Pyrazolopyrimidinone antianginal agents."[1] US Patent 5,250,534.[1]
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-methyl-1H-pyrazole-5-carboxylic acid | C5H6N2O2 | CID 643158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Methodological & Application
Technical Application Note: High-Fidelity Synthesis of 4-Formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
Executive Summary & Target Analysis
This Application Note details the synthetic protocols for 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate , a functionalized heterocyclic ester. This molecule combines a pharmacologically active pyrazole core with a reactive aldehyde handle, making it a critical intermediate for generating Schiff bases, reductive amination libraries, or fluorescent probes in drug discovery.[1]
Target Molecule:
-
IUPAC Name: 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
-
Core Components: 1-methyl-1H-pyrazole-5-carboxylic acid (Lipophilic head) + 4-hydroxybenzaldehyde (Reactive tail).
-
Key Challenge: The steric hindrance at the 5-position of the pyrazole ring (adjacent to the N-methyl group) reduces the electrophilicity of the carbonyl carbon, often necessitating robust activation methods over mild coupling agents.[1]
Retrosynthetic Logic & Workflow
The synthesis is designed around a convergent esterification strategy.[1] We prioritize the Acid Chloride Method (Protocol A) for scalability and steric overcome, while providing the Steglich Esterification (Protocol B) for mild, small-scale library generation.
Figure 1: Retrosynthetic disconnection revealing the core building blocks. The 1,5-substitution pattern on the pyrazole creates steric bulk requiring high-energy activation.
Critical Safety & Handling (E-E-A-T)
Warning: While the target ester is a research intermediate, related N-methyl-pyrazole-5-carboxamides have exhibited acute mammalian toxicity via mitochondrial respiration inhibition [1]. Treat all pyrazole-5-carbonyl derivatives as potential metabolic toxins.
-
Acid Chlorides: 1-methyl-1H-pyrazole-5-carbonyl chloride is corrosive and a lachrymator. Handle only in a fume hood.
-
Reactivity: 4-hydroxybenzaldehyde is susceptible to oxidation (to benzoic acid) if exposed to air for prolonged periods.[1] Use fresh or recrystallized material.
Protocol A: Acyl Chloride Activation (Primary Method)[1]
Rationale: This method uses Thionyl Chloride (
Materials & Stoichiometry[1][2]
| Component | Role | Equivalents (eq) | Notes |
| 1-methyl-1H-pyrazole-5-carboxylic acid | Substrate | 1.0 | CAS: 16034-46-1 |
| Thionyl Chloride ( | Activator | 3.0 - 5.0 | Excess serves as solvent/drying agent |
| 4-Hydroxybenzaldehyde | Nucleophile | 1.1 | Slight excess ensures acid chloride consumption |
| Triethylamine ( | Base | 2.5 | Scavenges HCl byproduct |
| Dichloromethane (DCM) | Solvent | - | Anhydrous required |
Step-by-Step Procedure
Phase 1: Activation
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
-
Addition: Add 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) to the flask.
-
Chlorination: Carefully add Thionyl Chloride (5.0 eq) dropwise.[1] Optional: Add 1 drop of DMF as a catalyst to form the Vilsmeier intermediate, accelerating the reaction.
-
Reflux: Heat the mixture to reflux (
oil bath) for 2–3 hours. The suspension should become a clear solution, indicating acid chloride formation.[2] -
Evaporation: Cool to room temperature. Remove excess
under reduced pressure (rotary evaporator).-
Critical Step: Add anhydrous toluene (10 mL) and re-evaporate to azeotropically remove trace
and HCl. Repeat twice. This yields the crude 1-methyl-1H-pyrazole-5-carbonyl chloride as a solid/oil.
-
Phase 2: Esterification
-
Solubilization: Dissolve the crude acid chloride in anhydrous DCM (10 mL/g) under inert atmosphere. Cool to
(ice bath). -
Nucleophile Prep: In a separate vial, dissolve 4-hydroxybenzaldehyde (1.1 eq) and Triethylamine (2.5 eq) in anhydrous DCM.
-
Coupling: Add the phenol/base solution dropwise to the acid chloride solution at
over 15 minutes. The exotherm must be controlled to prevent side reactions. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
Protocol B: Steglich Esterification (Alternative)[1]
Rationale: Suitable for small-scale screening (<100 mg) or if the acid chloride is too unstable. Uses DCC/DMAP to activate the acid in situ.[1] Note that the N-acylurea byproduct can be difficult to remove.
Materials
| Component | Role | Equivalents |
| 1-methyl-1H-pyrazole-5-carboxylic acid | Substrate | 1.0 |
| DCC or EDC.HCl | Coupling Agent | 1.2 |
| 4-Hydroxybenzaldehyde | Nucleophile | 1.0 |
| DMAP | Catalyst | 0.1 - 0.2 |
| DCM or DMF | Solvent | - |
Procedure
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.
-
Catalyst: Add DMAP (0.1 eq) and cool the solution to
. -
Activation: Add DCC (1.2 eq) dissolved in minimal DCM dropwise.
-
Stirring: Stir at
for 1 hour, then warm to room temperature overnight. -
Filtration: If using DCC, filter off the precipitated dicyclohexylurea (DCU) byproduct.[1]
-
Workup: Wash the filtrate with 0.5M HCl, saturated
, and brine. Concentrate to yield crude ester.
Purification & Analytical Validation
The crude product from Protocol A is typically cleaner.[1] Use the following decision matrix for purification.
Figure 2: Purification workflow. Recrystallization is preferred for scalability, while chromatography ensures high purity for biological testing.
Analytical Expectations
-
Physical State: White to pale yellow crystalline solid.[1]
-
1H NMR (CDCl3, 400 MHz):
-
IR (ATR): ~1735 cm⁻¹ (Ester C=O), ~1690 cm⁻¹ (Aldehyde C=O).[1]
References
-
Acute Toxicity of Pyrazole Carboxamides: Source:Journal of Medicinal Chemistry. "1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity." Link:
-
Starting Material Data (Acid): Source: PubChem Compound Summary for CID 643158, 1-methyl-1H-pyrazole-5-carboxylic acid. Link:
-
Acid Chloride Precursor: Source: PubChem Compound Summary for CID 84547-59-1, 1-methyl-1H-pyrazole-5-carbonyl chloride. Link: (Analogous Acid Reference)[1]
-
General Protocol for Pyrazole Esterification: Source:New Journal of Chemistry. "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles." (Demonstrates lithiation and functionalization strategies relevant to pyrazole aldehydes). Link:
Sources
Application Note: 4-Formylphenyl 1-methyl-1H-pyrazole-5-carboxylate as a Bioactive Transfer Reagent
This Application Note is designed for researchers in bioconjugation and medicinal chemistry. It addresses the specific reactivity profile of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate , a heterobifunctional reagent that functions primarily as an acylating transfer agent rather than a permanent tethering cross-linker.
Executive Summary
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate is a specialized heterobifunctional reagent containing two distinct reactive centers: an active phenolic ester and an aromatic aldehyde . While often categorized broadly with cross-linkers, its unique structure dictates a mechanism of "Transfer and Release" rather than permanent bridging.
This reagent is optimally used for:
-
Site-Selective Acylation: Transferring the 1-methyl-1H-pyrazole-5-carbonyl moiety to nucleophilic residues (Lysine, N-terminus).
-
Proximity-Directed Labeling: Utilizing the aldehyde group to reversibly dock the reagent via Schiff base formation, facilitating a directed acyl transfer.
-
Fragment-Based Drug Discovery (FBDD): Introducing the pyrazole pharmacophore onto carrier proteins or scaffolds.
Chemical Mechanism & Reactivity Profile
Understanding the "Transfer" mechanism is critical. Unlike stable cross-linkers (e.g., DSS, BS3) that retain the linker bridge, this reagent undergoes cleavage upon reaction with amines at the ester site.
Structural Analysis
-
The Payload (Acyl Donor): 1-methyl-1H-pyrazole-5-carbonyl group.[1][2][3]
-
The Leaving Group (Active Ester): 4-hydroxybenzaldehyde (4-formylphenol).
-
The Handle (Aldehyde): Located on the leaving group, allowing for reversible anchoring or bioorthogonal ligation (hydrazone/oxime) prior to the acyl transfer.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways: direct acylation vs. hydrazone-mediated capture.
Figure 1: Mechanistic pathway showing direct acylation (top) and hydrazone-mediated capture (bottom). Note that the aldehyde handle is part of the leaving group and is released upon acylation.
Experimental Protocols
Protocol A: Direct Acylation (Pyrazole Tagging)
This protocol introduces the 1-methyl-pyrazole moiety onto a protein surface. The 4-formylphenyl group acts as an activating leaving group (similar to p-nitrophenyl esters but with an aldehyde handle).
Materials:
-
Target Protein (1–5 mg/mL in PBS, pH 7.4).
-
Reagent Stock: 50 mM in dry DMSO.
-
Desalting Column (e.g., PD-10 or Zeba Spin).
Step-by-Step Procedure:
-
Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or HEPES, pH 7.2–8.0). Avoid Tris or Glycine.
-
Reagent Addition: Add the reagent stock to the protein solution to achieve a 10–20 fold molar excess .
-
Note: The phenolic ester is less reactive than NHS-esters; higher excess or longer time may be required.
-
-
Incubation: Incubate at Room Temperature (RT) for 2–4 hours or at 4°C overnight.
-
Monitoring: The release of 4-hydroxybenzaldehyde can be monitored by UV absorbance at ~280–330 nm (distinct shift from the ester).
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ester.
-
Purification: Remove the released 4-hydroxybenzaldehyde and excess reagent via desalting column or dialysis.
-
Validation: Analyze by LC-MS. Mass shift = +108.1 Da (Addition of C₅H₅N₂O - H).
Protocol B: "Catch-and-Release" Transfer
This advanced protocol uses the aldehyde to temporarily anchor the reagent to a hydrazine-functionalized support (or probe), followed by transfer of the pyrazole to the target protein.
Concept: Use the reagent to "store" the pyrazole on a solid support, then release it onto a protein.
Step-by-Step Procedure:
-
Immobilization: React the reagent (10 mM) with Hydrazide-Magnetic Beads in Acetate Buffer (pH 5.0) for 2 hours.
-
Reaction: Aldehyde + Hydrazide → Hydrazone bond.
-
Wash: Wash beads 3x with DMSO, then 3x with PBS to remove non-covalently bound reagent.
-
-
Protein Incubation: Add the Target Protein (in PBS, pH 7.5) to the beads.
-
Acyl Transfer: Incubate with gentle rotation for 4–6 hours at RT.
-
Elution: Collect the supernatant. The protein is now labeled with the Pyrazole. The unreacted reagent and the leaving group remain on the beads.
-
Result: High-purity pyrazole-labeled protein with minimal small-molecule contamination.
Quantitative Data Analysis
When characterizing the modified protein, use the following physicochemical constants.
| Parameter | Value / Characteristic | Notes |
| Mass Shift (ΔMass) | +108.04 Da | Corresponds to the 1-methyl-1H-pyrazole-5-carbonyl group.[6] |
| Leaving Group | 4-Hydroxybenzaldehyde | MW = 122.12 Da. UV active. |
| Ester Reactivity | Moderate | Less reactive than NHS-esters; comparable to p-nitrophenyl esters. Stable in dry DMSO. |
| Aldehyde Reactivity | High (towards Hydrazines) | Forms stable hydrazones at pH 4.5–6.0. Forms reversible Schiff bases with amines at pH > 7.0. |
Critical Troubleshooting & Optimization
Hydrolysis Competition
The phenolic ester is susceptible to hydrolysis in aqueous buffers, competing with acylation.
-
Symptom: Low labeling efficiency despite high reagent excess.
-
Solution: Increase protein concentration (>2 mg/mL) to favor aminolysis over hydrolysis. Add the reagent in multiple small aliquots over time rather than a single bolus.
Solubility
The reagent is hydrophobic.
-
Symptom: Precipitation upon addition to aqueous buffer.
-
Solution: Ensure the final organic co-solvent (DMSO/DMF) concentration is 5–10% (v/v).
"Cross-linking" Misconception
Do not attempt to use this reagent to permanently link Protein A to Protein B via a stable bridge.
-
Why? If Protein A reacts with the aldehyde and Protein B reacts with the ester, the cleavage of the ester bond breaks the connection between Protein A and Protein B.
-
Exception: This works only if the goal is to transfer the pyrazole from Protein A (carrier) to Protein B (target).
References
-
GuideChem. (2024). 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate Properties and Safety. Retrieved from
-
PubChem. (2024). 1-Methyl-1H-pyrazole-5-carboxylic acid derivatives.[1][6][2][3][7] National Library of Medicine. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Foundational text on active ester and aldehyde chemistry).
-
Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles. Journal of Organic Chemistry.[8][9] (Background on pyrazole synthesis and stability).
Sources
- 1. 4-甲酰基苯基1-甲基-1H-吡唑-5-羧酸酯_512809-47-1_杭州海瑞化工有限公司 [hairuichem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 512809-47-1_CAS号:512809-47-1_4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate - 化源网 [chemsrc.com]
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- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
reductive amination reactions using 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
An Application Guide to the Synthesis of N-Substituted Phenyl-Pyrazole Scaffolds via Reductive Amination
Introduction: The Strategic Importance of Reductive Amination & Privileged Scaffolds
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. Among the myriad of methods available, reductive amination stands out as one of the most robust, versatile, and widely adopted strategies for synthesizing secondary and tertiary amines.[1][2] This one-pot reaction, which transforms a carbonyl compound and an amine into a more complex amine via an imine or iminium ion intermediate, avoids many of the pitfalls of direct alkylation, such as over-alkylation and the use of harsh reagents.[3]
The value of this transformation is amplified when applied to high-value molecular building blocks. The target substrate, 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate , represents a convergence of desirable structural motifs. The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, anticancer, antiviral, and antibacterial applications.[4][5][6] Its unique electronic properties and ability to act as a bioisosteric replacement for other aromatic systems make it a highly sought-after component in novel therapeutic agents.[7]
This guide provides a comprehensive overview of the reductive amination mechanism, a detailed, field-tested protocol for the reaction using 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, and practical insights for researchers in organic synthesis and drug development.
Reaction Mechanism: A Tale of Two Steps
The reductive amination process is a sequential reaction that proceeds through two distinct, fundamental steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a C=N double bond, yielding an intermediate known as an imine (or Schiff base).[8] In the presence of an acid catalyst or under weakly acidic conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion. This ion is significantly more reactive towards reduction than the starting carbonyl group.[1][9]
-
Hydride-Mediated Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond forms the final, stable C-N single bond of the target amine product.[9]
The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[10] This selectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde starting material.
Caption: General reaction pathway for reductive amination.
Reagent Selection: Why Sodium Triacetoxyborohydride is Superior
While several hydride reagents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for most applications, including those with sensitive substrates.[11][12]
Advantages of NaBH(OAc)₃:
-
Mildness and Selectivity: It is a significantly milder reducing agent than sodium borohydride (NaBH₄). The electron-withdrawing acetate groups temper its reactivity, making it highly selective for the reduction of iminium ions over aldehydes or ketones.[10]
-
Functional Group Tolerance: It does not reduce many other common functional groups, such as esters, amides, nitriles, and nitro groups, making it ideal for the multifunctional 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate substrate.[11][12]
-
No Strict pH Control: Unlike sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ does not require strict pH control and is not highly toxic.[1]
-
Convenience: The reaction can be performed as a "direct" or "in situ" process, where all components are mixed together in a single pot, simplifying the experimental procedure.[11]
Application Protocol: Synthesis of Secondary Amines
This protocol describes a general and reliable method for the reductive amination of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate with a representative primary or secondary amine using sodium triacetoxyborohydride.
Materials and Reagents:
-
4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Amine (primary or secondary, 1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon gas inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture until the aldehyde is fully dissolved.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the imine intermediate.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The addition may cause slight effervescence. Ensure adequate venting.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting aldehyde spot has been fully consumed (typically 2-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases. This step neutralizes any remaining acid and destroys excess reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add additional water if needed to dissolve all salts. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient elution system (e.g., 10% to 60% ethyl acetate in hexanes) to isolate the pure secondary amine product.
Caption: Step-by-step laboratory workflow for the synthesis.
Data & Expected Results
The protocol is robust for a wide range of primary and secondary amines. The table below provides a guideline for expected outcomes.
| Amine Type | Amine Example | Typical Reaction Time | Expected Yield | Notes |
| Primary, Aliphatic | Benzylamine | 2 - 4 hours | 85 - 95% | Reaction is typically clean and fast. |
| Primary, Aromatic | Aniline | 6 - 12 hours | 70 - 85% | Less nucleophilic amines may require longer reaction times. |
| Secondary, Cyclic | Morpholine | 2 - 4 hours | 90 - 98% | Highly nucleophilic and typically give excellent yields. |
| Secondary, Acyclic | Diethylamine | 4 - 8 hours | 75 - 90% | Steric hindrance may slightly slow the reaction. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Low quality/wet reagents or solvent. 3. Amine is very weakly nucleophilic or sterically hindered. | 1. Add an additional portion (0.3-0.5 eq) of NaBH(OAc)₃. 2. Ensure all reagents and solvents are anhydrous. 3. Add 1 equivalent of acetic acid to catalyze iminium ion formation.[11][12] |
| Alcohol Byproduct Detected | 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Water present in the reaction mixture. | 1. Ensure NaBH(OAc)₃ is used as the specified reducing agent. 2. Use anhydrous solvents and reagents. |
| Dialkylation of Primary Amine | The product secondary amine reacts with another molecule of aldehyde. | This is rarely an issue with NaBH(OAc)₃ as reduction is fast. If observed, try an indirect (two-step) procedure: pre-form the imine, then add the reducing agent.[11][12] |
| Difficult Purification | Product and starting amine have similar polarities. | Ensure the workup is performed correctly to remove the bulk of the excess amine. A slightly acidic wash (e.g., dilute citric acid) can sometimes help remove basic starting materials, but may also extract the product. Optimize chromatography solvent system carefully. |
Safety Precautions
-
1,2-Dichloroethane (DCE): Is a suspected carcinogen and is toxic. Always handle it in a well-ventilated fume hood.
-
Sodium Triacetoxyborohydride: Is moisture-sensitive and can release acetic acid upon decomposition. It is an irritant. Avoid inhalation and skin contact.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves at all times.
Conclusion
The reductive amination of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate using sodium triacetoxyborohydride is a highly efficient and versatile method for generating a diverse library of N-substituted pyrazole derivatives. The mild reaction conditions, broad functional group tolerance, and high yields make this protocol an invaluable tool for researchers in medicinal chemistry and organic synthesis, facilitating the rapid exploration of chemical space around this privileged heterocyclic core.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Grogan, G., & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10696–10704. [Link]
-
Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved February 20, 2026, from [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Retrieved February 20, 2026, from [Link]
-
Wikipedia. (2023, December 29). Reductive amination. Retrieved February 20, 2026, from [Link]
-
Iodice, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
-
Zhang, Z., et al. (2022). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 12(4), 2119-2127. [Link]
-
PubMed. (1996, May 31). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). Retrieved February 20, 2026, from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved February 20, 2026, from [Link]
-
Research & Reviews: Journal of Medicinal and Organic Chemistry. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved February 20, 2026, from [Link]
-
RSC Publishing. (2016, November 17). Review: biologically active pyrazole derivatives. Retrieved February 20, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 20, 2026, from [Link]
-
Olguín, J., & Brooker, S. (2011). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 35(10), 2247-2256. [Link]
-
Baek, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 20, 2026, from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 20, 2026, from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 20, 2026, from [Link]
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procedure for coupling amines to 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
Application Note & Protocol
Title: A Robust Protocol for the Synthesis of N-Substituted Amines via Reductive Amination of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
For Internal Use & Distribution to Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][3] The functionalization of the pyrazole core is a critical step in drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This application note provides a detailed, field-proven protocol for the coupling of primary and secondary amines to 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate. This transformation is a key step in generating diverse libraries of compounds for high-throughput screening and lead optimization. The core of this procedure is the reductive amination reaction, a powerful and reliable method for C-N bond formation.[4][5] We will focus on the use of sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that offers significant advantages in modern organic synthesis.[6]
Reaction Mechanism and Scientific Rationale
The reductive amination process occurs in two sequential steps within a single pot: (1) formation of an imine or iminium ion intermediate, followed by (2) its immediate reduction to the corresponding amine.
Step 1: Imine/Iminium Ion Formation
The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is a reversible condensation reaction that forms a hemiaminal intermediate, which then dehydrates to yield a C=N double bond, known as an imine (from a primary amine) or an iminium ion (from a secondary amine).[7][8] The formation of this intermediate is often the rate-limiting step and can be accelerated by a mild acid catalyst, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Step 2: Selective Reduction
The crucial step is the selective reduction of the imine/iminium ion in the presence of the starting aldehyde. This is where the choice of reducing agent is paramount.
-
Why Sodium Triacetoxyborohydride (NaBH(OAc)₃)?
-
Enhanced Selectivity: Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards aldehydes and ketones but highly reactive towards the protonated imine (iminium ion).[4][5] The electron-withdrawing acetate groups attenuate the hydridic character of the reagent, making it a more selective reducing agent.[7]
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and does not require harsh conditions, preserving sensitive functional groups elsewhere in the molecule.[6]
-
Safety and Convenience: NaBH(OAc)₃ is a stable, non-pyrophoric solid that is easier and safer to handle than alternatives like sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas under acidic conditions.
-
The overall transformation is a highly efficient one-pot procedure that avoids the isolation of the often-unstable imine intermediate.
Experimental Workflow and Protocol
This section details the complete workflow, from reagent preparation to product purification and characterization.
General Experimental Workflow
Caption: Reductive Amination Workflow.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate | ≥97% Purity | In-house or Commercial | Must be dry. |
| Primary or Secondary Amine | Reagent Grade | Commercial | |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Commercial | Handle in a fume hood. Can be moisture sensitive. |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercial | Preferred solvent.[6] Anhydrous DCM or THF can also be used. |
| Acetic Acid (AcOH) | Glacial | Commercial | Used as a catalyst. |
| Dichloromethane (DCM) | HPLC Grade | Commercial | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house Prep | For quenching the reaction. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate | ACS Grade | Commercial | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Detailed Step-by-Step Protocol
This protocol is based on a 1.0 mmol scale of the limiting reagent, typically the pyrazole aldehyde.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 mmol, 1.0 eq).
-
Add the desired primary or secondary amine (1.1 - 1.2 mmol, 1.1 - 1.2 eq). Rationale: A slight excess of the amine ensures complete consumption of the more valuable aldehyde.
-
Add anhydrous 1,2-dichloroethane (DCE, 5-10 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
-
Imine Formation:
-
Add glacial acetic acid (1.0 mmol, 1.0 eq) to the solution. Note: For many simple amines, this step can be catalyzed by the acetic acid present as a stabilizer in the NaBH(OAc)₃ reagent, but explicit addition is recommended for reproducibility.[4]
-
Stir the reaction mixture at room temperature for 20-30 minutes.
-
-
Reduction:
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) to the stirring solution. Caution: Addition may cause slight gas evolution. Ensure adequate ventilation in a fume hood.
-
Stir the reaction vigorously at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Check for the disappearance of the starting aldehyde. A typical reaction time is 2-16 hours, depending on the reactivity of the amine.
-
-
Workup and Quenching:
-
Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL). Continue adding until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Combine the organic layers. Wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and absence of starting aldehyde (CHO proton signal ~9-10 ppm will disappear, and a new CH₂ or CH signal will appear).
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
-
Troubleshooting and Expert Insights
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive (hydrolyzed) NaBH(OAc)₃.2. Sterically hindered or poorly nucleophilic amine. | 1. Use a fresh bottle of NaBH(OAc)₃.2. Increase reaction time. Gently heat the reaction to 40-50 °C.[9] For very unreactive amines, consider a two-step procedure: isolate the imine first, then reduce with NaBH₄.[6] |
| Formation of Side Products | 1. Over-alkylation of primary amine.2. Reduction of the aldehyde starting material. | 1. This is a known issue, though less common with NaBH(OAc)₃ than other reagents.[5] Ensure the amine is not the limiting reagent. A stepwise procedure can also solve this.[6]2. This indicates the reducing agent is too strong or the imine formation is too slow. Ensure the use of NaBH(OAc)₃, not NaBH₄, in the one-pot procedure. |
| Difficult Purification | Product is very polar and streaks on the silica column. | 1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress tailing of the basic amine product.2. Consider reverse-phase chromatography for highly polar compounds. |
References
-
Royal Society of Chemistry. "Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes." New Journal of Chemistry. Available at: [Link]
-
Myers, A. "Reductive Amination of Aldehydes and Ketones." Chem 115 Handout. Available at: [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Available at: [Link]
-
Jakubke, H.-D. "Reductive Amination, and How It Works." Master Organic Chemistry. Available at: [Link]
-
ResearchGate. "Reaction of aromatic aldehydes with aromatic amines." Scientific Figure on ResearchGate. Available at: [Link]
-
MDPI. "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites." Materials, 2023, 16(4), 1629. Available at: [Link]
-
Asymmetric Synthesis, Catalysis and Organometallic Chemistry. "Imines – Properties, Formation, Reactions, and Mechanisms." Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. "Reductive Amination of Aldehydes and Ketones to Amines." Chemistry Steps. Available at: [Link]
-
INEOS OPEN. "SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES." INEOS OPEN. Available at: [Link]
-
ResearchGate. "4-Formylpyrazoles: Applications in Organic Synthesis." Request PDF. Available at: [Link]
-
Asian Journal of Chemistry. "1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives." Asian Journal of Chemistry, 2012, 24(12), 5851-5855. Available at: [Link]
-
MDPI. "Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives." Molecules, 2021, 26(19), 5949. Available at: [Link]
-
MDPI. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, 2018, 23(1), 134. Available at: [Link]
-
MDPI. "Synthesis and Properties of Pyrazoles." Encyclopedia.pub. Available at: [Link]
-
Chemical Methodologies. "Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide." Chemical Methodologies, 2023, 7(4), 282-291. Available at: [Link]
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- 9. ineosopen.org [ineosopen.org]
Application Notes and Protocols: The Versatility of Pyrazole-5-Carboxylates in Modern Drug Discovery
I. Introduction: The Pyrazole-5-Carboxylate Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in drug discovery.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in the design of novel therapeutics.[2][3] Within this class, pyrazole-5-carboxylate and its derivatives hold a place of particular distinction. This functional group not only serves as a versatile synthetic handle for molecular elaboration but also acts as a key pharmacophoric element, engaging with biological targets to elicit a wide range of therapeutic effects.[4][5]
These application notes will provide an in-depth exploration of the utility of pyrazole-5-carboxylates in drug design and synthesis. We will delve into their diverse biological activities, outline robust synthetic protocols for their preparation, and present data-driven insights to guide researchers in this exciting field.
II. Biological Applications: A Scaffold for Diverse Therapeutic Targets
The structural versatility of pyrazole-5-carboxylates has led to their successful application in a multitude of therapeutic areas.[6] The pyrazole core can be strategically substituted to optimize potency, selectivity, and pharmacokinetic properties for a variety of biological targets.
A. Anticancer Activity
A significant body of research highlights the potential of pyrazole-5-carboxylate derivatives as anticancer agents.[1][7] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and induction of apoptosis.[1][8]
-
Kinase Inhibition: Many pyrazole-based compounds function as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][10] For instance, pyrazole carboxamides have been synthesized and shown to inhibit kinases such as CK2, AKT1, and PKA, leading to cell cycle arrest in cancer cell lines like MCF-7.[9][11] The pyrazole scaffold can effectively mimic the hinge-binding motifs of ATP, making it an ideal starting point for kinase inhibitor design.[12]
-
Induction of Apoptosis and Autophagy: Several studies have reported that pyrazole-5-carbohydrazide derivatives can induce apoptosis and autophagy in cancer cells.[1] For example, certain derivatives have demonstrated significant growth inhibitory properties against A549 lung cancer cells.[1][7]
Table 1: Examples of Pyrazole-5-Carboxylate Derivatives with Anticancer Activity
| Compound Class | Target/Mechanism | Cancer Cell Line(s) | Reported IC50 | Reference(s) |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | Cytotoxicity | A549 | 26 µM | [1] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Apoptosis Induction | A549 | 49.85 µM | [1] |
| Pyrazole-5-carboxamides | Telomerase Inhibition | MGC-803 | 1.02 µM | [8] |
| Pyrazole Carboxamides | Kinase Inhibition (CK2, AKT1, PKA) | MCF-7 | Not specified | [9][11] |
B. Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is famously present in the selective COX-2 inhibitor, Celecoxib, highlighting its importance in the development of anti-inflammatory agents. Pyrazole derivatives continue to be explored for their potential to treat inflammatory diseases.[1]
C. Antiviral and Antimicrobial Activity
Researchers have also investigated pyrazole-5-carboxylates for their potential as antiviral and antimicrobial agents.[13][14] The ability to functionalize the pyrazole ring allows for the optimization of activity against a range of pathogens. For instance, novel pyrazole derivatives have been synthesized and tested for their activity against coronaviruses like SARS-CoV-2 and MERS-CoV.[13]
D. Other Therapeutic Areas
The applications of pyrazole-5-carboxylates extend to other therapeutic areas, including:
-
Neurodegenerative Diseases: Pyrazole-5-carboxamides have been developed as inhibitors of the Receptor for Advanced Glycation End Products (RAGE), a target implicated in Alzheimer's disease.[15]
-
Diabetes: Novel 1,5-diaryl pyrazole derivatives have shown significant hypoglycemic activity in vivo, suggesting their potential for the treatment of type 2 diabetes.[16]
III. Pyrazole-5-Carboxylate as a Bioisostere
A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[17] The pyrazole-5-carboxylate moiety, and more broadly the pyrazole ring, can serve as a non-classical bioisostere for a carboxylic acid.[18][19] This replacement can offer several advantages:
-
Improved Pharmacokinetic Properties: Replacing a carboxylic acid with a pyrazole can enhance metabolic stability and improve membrane permeability.[20][21]
-
Modulation of Acidity: The pKa of the pyrazole ring differs from that of a carboxylic acid, which can influence the ionization state of the molecule at physiological pH and affect its interaction with targets and its overall pharmacokinetic profile.[19][20]
-
Novel Intellectual Property: Bioisosteric replacement can lead to novel chemical entities with distinct intellectual property rights.[20]
IV. Synthetic Strategies and Protocols
The synthesis of pyrazole-5-carboxylates can be broadly categorized into two main strategies: construction of the pyrazole ring with the carboxylate group already in place, or functionalization of a pre-formed pyrazole ring.[22] The choice of strategy depends on the availability of starting materials and the desired substitution pattern.
A. Strategy 1: Pyrazole Ring Construction
This is a common and versatile approach that allows for the introduction of diversity at multiple positions of the pyrazole ring.
A powerful method for constructing the pyrazole ring is the [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound) and a dipolarophile (like an alkyne or alkene).[16][23]
Workflow for 1,3-Dipolar Cycloaddition
Caption: General workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.
Protocol 1: Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition of Ethyl Diazoacetate [16]
Objective: To synthesize a pyrazole-5-carboxylate derivative using a one-pot 1,3-dipolar cycloaddition.
Materials:
-
Ethyl diazoacetate (EDA)
-
α,β-Unsaturated carbonyl compound (e.g., methyl propiolate)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (ACN)
-
Zinc triflate (catalyst, optional)
-
Triethylamine (base, optional)
Procedure:
-
To a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in acetonitrile, add DBU (1.7 eq).
-
Slowly add ethyl diazoacetate (1.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.
Causality Behind Experimental Choices:
-
DBU as a Base: DBU is a non-nucleophilic base that facilitates the reaction, often leading to excellent regioselectivity and good yields.[16]
-
Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of cycloaddition reaction.
-
Catalyst (Optional): In some cases, a Lewis acid catalyst like zinc triflate can be used to improve the reaction rate and yield.[16]
This is a classical and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis.[3]
Protocol 2: Synthesis of a Pyrazole-5-carboxylate Ester via Cyclocondensation [22][24]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
Materials:
-
A 1,3-dicarbonyl compound (e.g., ethyl 2,4-dioxopentanoate) (1.0 eq)
-
A substituted hydrazine (e.g., methylhydrazine) (1.1 eq)
-
Ethanol or acetic acid (solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol or acetic acid in a round-bottom flask.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the pyrazole-5-carboxylate ester.
Causality Behind Experimental Choices:
-
Acidic or Alcoholic Solvent: The reaction is typically carried out in an acidic medium (like acetic acid) or a protic solvent (like ethanol) to facilitate the condensation and cyclization steps.
-
Regioselectivity: The regioselectivity of the cyclization can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions.
B. Strategy 2: Post-synthetic Modification of the Carboxylate Group
Once the pyrazole-5-carboxylate ester is synthesized, the ester functionality can be readily converted into other functional groups, most commonly a carboxamide, which is a prevalent motif in many bioactive molecules.[9][22]
Workflow for Amide Formation
Caption: Key steps in the conversion of a pyrazole-5-carboxylate ester to a pyrazole-5-carboxamide.
Protocol 3: Hydrolysis of Pyrazole-5-carboxylate Ester to Carboxylic Acid [22]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylic acid.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 2) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add LiOH or NaOH (1.5 - 3.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[22]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[22]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[22]
Protocol 4: Amide Coupling to Synthesize Pyrazole-5-carboxamides [22]
Objective: To synthesize a 1,3-disubstituted-N-substituted-1H-pyrazole-5-carboxamide.
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 3) (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) (solvent)
Procedure:
-
Dissolve the pyrazole-5-carboxylic acid (1.0 eq) in DMF or DCM.
-
Add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.
-
Add the coupling reagent (HATU or HBTU) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-5-carboxamide.
V. Conclusion and Future Perspectives
Pyrazole-5-carboxylates and their derivatives are undeniably a cornerstone of modern medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, ensures their continued prominence in the quest for novel therapeutics.[2][3] The protocols outlined in these notes provide a solid foundation for researchers to synthesize and explore this versatile scaffold. Future research will undoubtedly uncover new biological targets for pyrazole-5-carboxylate-based drugs and develop even more efficient and innovative synthetic methodologies for their preparation.
VI. References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (URL: [Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. (URL: [Link])
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC. (URL: [Link])
-
Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed. (URL: [Link])
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. (URL: [Link])
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed. (URL: [Link])
-
Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. (URL: [Link])
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF- ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B711279C. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives | Asian Journal of Chemistry. (URL: [Link])
-
Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl. (URL: [Link])
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (URL: [Link])
-
One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC. (URL: [Link])
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. (URL: [Link])
-
Acid Bioisosteres - Cambridge MedChem Consulting. (URL: [Link])
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid - ResearchGate. (URL: [Link])
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (URL: [Link])
-
Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
-
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
Synthesis of pyrazole carboxylic acid intermediate 5... - ResearchGate. (URL: [Link])
-
Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed. (URL: [Link])
-
(PDF) Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. (URL: [Link])
-
Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates - Letters in Applied NanoBioScience. (URL: [Link])
-
Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis - Usiena air - Unisi. (URL: [Link])
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (URL: [Link])
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Publishing - Rsc.org. (URL: [Link])
-
Synthesis and antiviral activity of new pyrazole and thiazole derivatives - ResearchGate. (URL: [Link])
-
Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones - Organic Chemistry Portal. (URL: [Link])
-
Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - MDPI. (URL: [Link])
-
Some examples of pyrazole based commercial drugs and bioactive molecules. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Structure-Based Drug Design of Potent Pyrazole Derivatives against Rhinovirus Replication | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. asianpubs.org [asianpubs.org]
Application Note: Protein Functionalization via 4-Formylphenyl Pyrazole Linkers
Abstract & Introduction
The functionalization of proteins using 4-formylphenyl pyrazole linkers represents a robust strategy in bioconjugation, leveraging the unique electronic and structural properties of the pyrazole-phenyl scaffold. Unlike flexible aliphatic aldehyde linkers, the aromatic aldehyde (4-formylphenyl) moiety provides enhanced stability of the intermediate Schiff base, allowing for higher coupling efficiencies during reductive amination [1]. Furthermore, the pyrazole core serves as a rigid, polar spacer that improves the aqueous solubility of hydrophobic payloads (e.g., fluorophores, cytotoxins) and reduces aggregation propensity compared to biphenyl or pure phenyl linkers [2].
This guide details the protocols for conjugating these linkers to proteins via two primary mechanisms:
-
Reductive Amination: Targeting surface Lysine residues (permanent linkage).
-
Hydrazone/Oxime Ligation: Targeting engineered hydrazide or aminooxy groups (bioorthogonal/reversible linkage).
Mechanism of Action
The conjugation relies on the reactivity of the formyl (aldehyde) group on the phenyl ring. The pyrazole ring acts as the structural modulator.
Pathway A: Reductive Amination (Lysine Targeting)
-
Schiff Base Formation: The electrophilic aldehyde carbon attacks the nucleophilic
-amine of Lysine (or N-terminus), forming a reversible imine (Schiff base). -
Reduction: A selective reducing agent (Sodium Cyanoborohydride, NaCNBH
) reduces the imine to a stable secondary amine bond. Note: NaCNBH is preferred over NaBH as it selectively reduces the imine without reducing the free aldehyde or disulfide bonds.
Pathway B: Bioorthogonal Ligation
-
Condensation: The aldehyde reacts with a nucleophilic alpha-effect amine (Hydrazide or Alkoxyamine) on a modified protein.
-
Stability: This forms a Hydrazone or Oxime bond.[1] While oximes are stable, hydrazones may require reduction or specific pH conditions to prevent hydrolysis.
Visualizing the Reaction Pathway[2][3]
Figure 1: Mechanistic pathway for reductive amination of 4-formylphenyl pyrazole linkers.
Experimental Design & Critical Considerations
Before initiating the protocol, evaluate the following parameters to ensure high Degree of Labeling (DOL) and protein integrity.
Table 1: Critical Process Parameters (CPPs)
| Parameter | Recommended Range | Rationale |
| Buffer pH | 6.0 – 7.5 | Promotes protonation of the leaving group (OH) during imine formation while keeping Lysine amines nucleophilic. Aromatic aldehydes react well at slightly lower pH than aliphatic ones. |
| Buffer Composition | Phosphate (PBS), HEPES, MOPS | Avoid primary amines (Tris, Glycine) which compete with the protein for the linker. |
| Linker Excess | 5 – 20 molar equivalents | Drives the equilibrium toward Schiff base formation. Pyrazole linkers may require DMSO co-solvent. |
| Reducing Agent | NaCNBH | Mild reductant; does not reduce aldehydes/ketones rapidly, ensuring specificity for the imine. |
| Reaction Time | 4 – 16 Hours | Slower than NHS-esters but yields more homogeneous products. |
Detailed Protocol: Reductive Amination
Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]
-
Protein: 1–5 mg/mL in Modification Buffer (e.g., PBS pH 7.2).
-
Linker: 4-formylphenyl pyrazole derivative (dissolved in dry DMSO or DMF).
-
Reducing Agent: Sodium Cyanoborohydride (NaCNBH
), 5M solution in 1M NaOH (or fresh powder). -
Quenching Buffer: 1M Tris-HCl, pH 8.0.
-
Desalting Column: Zeba™ Spin Desalting Columns or PD-10.
Step-by-Step Methodology
Phase 1: Preparation
-
Buffer Exchange: If the protein is in Tris or contains Glycine, exchange into 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2 using a desalting column.
-
Linker Solubilization: Dissolve the 4-formylphenyl pyrazole linker in anhydrous DMSO to a concentration of 10–50 mM.
-
Expert Tip: Prepare immediately before use. Aldehydes can oxidize to carboxylic acids if left exposed to air.
-
Phase 2: Conjugation Reaction
-
Mixing: Add the linker solution to the protein sample.
-
Target: 10–20 molar excess of linker over protein.
-
Solvent Limit: Ensure final DMSO concentration is <10% (v/v) to prevent protein denaturation.
-
-
Incubation (Schiff Base Formation): Incubate at room temperature (20–25°C) for 1 hour with gentle agitation.
-
Why? This allows the equilibrium of the imine formation to establish before locking it in.
-
-
Reduction: Add NaCNBH
to a final concentration of 50 mM .-
Safety: Perform this step in a fume hood; NaCNBH
is toxic.
-
-
Overnight Reaction: Incubate the mixture at 4°C for 12–16 hours or at Room Temperature for 4 hours .
Phase 3: Quenching and Purification
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Remove excess linker and byproducts using a size-exclusion column (e.g., Sephadex G-25) or dialysis against the storage buffer (e.g., PBS).
-
Analysis: Determine protein concentration (A280) and Degree of Labeling (DOL) via UV-Vis (if linker is chromogenic) or LC-MS.
Workflow Diagram
Figure 2: Operational workflow for protein conjugation using 4-formylphenyl pyrazole linkers.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Degree of Labeling (DOL) | Tris/Glycine present in buffer. | Ensure rigorous desalting into Phosphate/HEPES buffer. |
| Insufficient Linker Excess. | Increase linker molar excess to 20-50x. | |
| Old Reducing Agent. | Use fresh NaCNBH | |
| Protein Precipitation | Hydrophobic Linker. | The pyrazole core aids solubility, but if the payload is greasy, reduce DMSO % or add PEG spacers. |
| Over-labeling. | Reduce linker excess or reaction time. High modification of Lysines changes pI. | |
| High Aggregate Content | Cross-linking. | Aldehydes can occasionally cross-link if the linker is bifunctional. Ensure the linker is mono-functional. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 2: Functional Targets.
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
El-Sawy, E. R., et al. (2012). Synthesis and biological activity of some new 4-formylpyrazole derivatives. Acta Pharmaceutica, 62(2), 157-179. (Demonstrates synthesis and stability of the 4-formylphenyl pyrazole scaffold).
-
BenchChem. (2025).[1][3] The Core Mechanism of Aldehyde PEG Linkers: A Technical Guide. (General aldehyde protocol grounding).
Sources
Preparation of 1-Methyl-1H-Pyrazole-5-Carboxylate Derivatives: A Detailed Guide for Synthetic Chemists
Introduction: The Significance of the 1-Methyl-1H-pyrazole-5-carboxylate Scaffold
The 1-methyl-1H-pyrazole-5-carboxylate core is a privileged scaffold in modern medicinal chemistry and drug development. Its derivatives are integral components in a wide array of pharmacologically active agents, demonstrating activities that span from anti-inflammatory to anticancer and beyond. The structural rigidity and unique electronic properties of the pyrazole ring, combined with the synthetic versatility of the carboxylate group, make this an attractive starting point for the synthesis of compound libraries targeting various biological pathways. This guide provides a detailed, step-by-step protocol for the preparation of 1-methyl-1H-pyrazole-5-carboxylate derivatives, aimed at researchers, scientists, and drug development professionals. We will explore two primary and robust synthetic strategies, offering insights into the rationale behind key experimental choices to ensure reproducibility and success.
Strategic Approaches to Synthesis
The synthesis of 1-methyl-1H-pyrazole-5-carboxylate derivatives can be broadly categorized into two strategic approaches:
-
Strategy A: De Novo Ring Formation via Knorr Pyrazole Synthesis. This classic and highly effective method involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. This approach builds the desired N-methylated pyrazole ring in a single, efficient step.
-
Strategy B: N-Methylation of a Pre-existing Pyrazole Ring. In this strategy, a pre-formed pyrazole-5-carboxylate ester is selectively methylated at the N1 position. This method is particularly useful when the parent pyrazole is readily available or when late-stage diversification of the N-substituent is desired.
This document will provide detailed protocols for both strategies, enabling researchers to choose the most suitable path based on the availability of starting materials and the specific synthetic goals.
Strategy A: De Novo Ring Formation via Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to pyrazoles from readily available acyclic precursors.[1][2][3] The reaction of a β-ketoester, such as ethyl 2,4-dioxopentanoate, with methylhydrazine yields the desired 1-methyl-1H-pyrazole-5-carboxylate, though regioselectivity can be a key consideration.
Protocol A1: Synthesis of Ethyl 2,4-dioxopentanoate (1)
This protocol outlines the Claisen condensation of acetone and diethyl oxalate to produce the required 1,3-dicarbonyl precursor.[4]
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Acetone
-
Diethyl oxalate
-
Hydrochloric acid (1 M)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Ice-salt bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a mechanical stirrer, add sodium ethoxide (30.0 g, 0.45 mol) to 300 mL of anhydrous ethanol.
-
Cool the mixture in an ice-salt bath to below -5 °C.
-
Prepare a mixture of acetone (14.7 g, 0.3 mol) and diethyl oxalate (46.7 g, 0.32 mol).
-
Add the acetone-diethyl oxalate mixture dropwise to the stirred sodium ethoxide-ethanol solution, ensuring the reaction temperature is maintained below -5 °C. The addition should take approximately 3 hours.
-
After the addition is complete, pour the reaction mixture into ice water.
-
Acidify the aqueous mixture to a pH of approximately 4 with 1 M hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with water (2 x 150 mL), and dry over anhydrous sodium sulfate.[4]
-
Filter and concentrate the organic phase under reduced pressure to obtain ethyl 2,4-dioxopentanoate as a yellow liquid (expect ~94% yield). This product is often used in the next step without further purification.[4]
Protocol A2: Knorr Pyrazole Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (2)
This protocol details the cyclocondensation of ethyl 2,4-dioxopentanoate with methylhydrazine. The use of fluorinated alcohols as solvents can significantly improve the regioselectivity towards the desired N1-methylated product.
Materials:
-
Ethyl 2,4-dioxopentanoate (from Protocol A1)
-
Methylhydrazine
-
2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH)
-
Glacial acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2,4-dioxopentanoate (1.0 eq) in TFE or EtOH (approximately 0.2 M concentration).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution. A mild exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Table 1: Summary of Knorr Pyrazole Synthesis Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 2,4-dioxopentanoate | A readily accessible 1,3-dicarbonyl compound. |
| Reagent | Methylhydrazine | Provides the N-methyl group and the second nitrogen for the pyrazole ring. |
| Solvent | TFE or EtOH | TFE can enhance regioselectivity towards the desired 1,5-isomer. |
| Catalyst | Glacial Acetic Acid | Catalyzes the initial imine formation.[1] |
| Temperature | Reflux | Drives the reaction to completion. |
| Workup | Aqueous NaHCO3 wash | Neutralizes the acidic catalyst and any acidic byproducts. |
| Purification | Column Chromatography | Separates the desired product from any regioisomeric byproducts and impurities. |
Diagram 1: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr synthesis of ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Strategy B: N-Methylation of a Pre-existing Pyrazole Ring
This strategy is advantageous when the corresponding NH-pyrazole ester is commercially available or easily synthesized. The primary challenge in this approach is achieving regioselective methylation at the N1 position, as direct methylation with agents like methyl iodide often yields a mixture of N1 and N2 isomers.[5]
Protocol B1: N-Methylation of Ethyl 3-methyl-1H-pyrazole-5-carboxylate (3)
This protocol utilizes a common and straightforward methylation procedure. For improved regioselectivity, alternative methods using sterically hindered reagents are also discussed.
Materials:
-
Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Methyl iodide (MeI) or Dimethyl sulfate (DMS)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl 3-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for deprotonation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 methylated isomers.
Table 2: Summary of N-Methylation Parameters
| Parameter | Value/Condition | Rationale |
| Starting Material | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | A commercially available or readily synthesized precursor. |
| Base | NaH or K2CO3 | NaH is a strong, non-nucleophilic base suitable for complete deprotonation. K2CO3 is a milder base often used in polar aprotic solvents. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
| Methylating Agent | MeI or DMS | Highly reactive electrophiles for methylation. Caution: Both are toxic and should be handled with extreme care in a fume hood.[6][7][8][9][10] |
| Temperature | 0 °C to room temperature | Controlled temperature helps to manage the exothermicity of the reaction. |
| Workup | Aqueous NH4Cl quench | Neutralizes any remaining base and protonates the alkoxide. |
| Purification | Column Chromatography | Essential for separating the regioisomeric products. |
Diagram 2: N-Methylation Reaction Pathway
Caption: General pathway for the N-methylation of a pyrazole ester, yielding a mixture of regioisomers.
Protocol B2: Highly N1-Selective Methylation using a Masked Methylating Reagent
To overcome the challenge of poor regioselectivity, a method employing a sterically bulky silylmethyl reagent can be utilized. This two-step, one-pot procedure provides excellent N1-selectivity.[11]
Materials:
-
Substituted pyrazole (e.g., ethyl 3-methyl-1H-pyrazole-5-carboxylate) (1.0 eq)
-
(Chloromethyl)triisopropoxysilane (1.2 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 eq)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Add (chloromethyl)triisopropoxysilane dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the N-alkylation progress by TLC or LC-MS.
-
Upon completion of the first step, add the TBAF solution and water to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step until the silylated intermediate is fully consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole with high regioselectivity.[11]
Downstream Processing: Hydrolysis to the Carboxylic Acid
For many applications, the pyrazole ester is a precursor to the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.
Protocol C1: Saponification of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This protocol describes the basic hydrolysis of the ester to the carboxylic acid.[12]
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (from Protocol A2 or B1/B2)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1 M or 2 M)
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of EtOH (or THF) and water (e.g., 1:1 v/v).
-
Add NaOH (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 1-2 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting ester).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Dry the product under high vacuum to yield the pure 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, typically as a white solid.
Diagram 3: Overall Synthetic Logic
Caption: Overview of the two primary strategies for synthesizing 1-methyl-1H-pyrazole-5-carboxylate derivatives and their subsequent hydrolysis.
Safety Considerations
-
Methylating Agents: Methyl iodide and dimethyl sulfate are potent alkylating agents and are classified as toxic and carcinogenic.[6][7][8][9][10] Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including double gloves (nitrile), safety goggles, and a lab coat. Have a quench solution (e.g., sodium thiosulfate) readily available in case of spills.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it as a mineral oil dispersion and under an inert atmosphere. Quench any residual NaH carefully with a protic solvent like isopropanol before aqueous workup.
-
Hydrazines: Methylhydrazine is toxic and corrosive. Handle with appropriate PPE in a fume hood.
Conclusion
The synthesis of 1-methyl-1H-pyrazole-5-carboxylate derivatives is a well-established yet nuanced field of organic chemistry. By understanding the underlying principles of both the Knorr pyrazole synthesis and direct N-methylation strategies, researchers can effectively access this important class of compounds. The choice of synthetic route will ultimately depend on factors such as starting material availability, desired scale, and the importance of regiochemical purity. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to confidently and safely prepare these valuable building blocks for their research and development endeavors.
References
-
Yang, H., & Dalton, J. T. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 20, 2026, from [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 20, 2026, from [Link]
-
Merck Index. (n.d.). Knorr Pyrazole Synthesis. In The Merck Index Online. Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
-
LookChem. (2025, May 20). ethyl 2,4-dioxopentanoate. Retrieved February 20, 2026, from [Link]
-
Chamberland Research Group. (2013, April 20). Chamberland SOP Working with Methyl Iodide. Retrieved February 20, 2026, from [Link]
-
Zhang, S., Wu, D., Sun, R., Cui, Y., & Jin, Y. (2001). Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester. Chinese Journal of Modern Applied Pharmacy, (5), 366-367. [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 20, 2026, from [Link]
-
International Chemical Safety Cards (ICSC). (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 20, 2026, from [Link]
-
Oakwood Chemical. (n.d.). Ethyl 2,4-dioxopentanoate. Retrieved February 20, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved February 20, 2026, from [Link]
-
ACS Publications. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
MDPI. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved February 20, 2026, from [Link]
-
PubMed. (2021, January 14). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved February 20, 2026, from [Link]
-
Monash University. (n.d.). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Retrieved February 20, 2026, from [Link]
-
Iowa State University. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved February 20, 2026, from [Link]
-
SciSpace. (n.d.). Preparation of Some Acylated Methylhydrazines. Retrieved February 20, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved February 20, 2026, from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. Ethyl 2,4-dioxovalerate synthesis - chemicalbook [chemicalbook.com]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. calibrechem.com [calibrechem.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. ICSC 0148 - DIMETHYL SULFATE [chemicalsafety.ilo.org]
- 10. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
preventing oxidation of aldehyde group in 4-formylphenyl derivatives
Topic: Preventing Oxidation of the Aldehyde Group
Ticket ID: #ALD-OX-4402 Status: Open Assigned Specialist: Senior Application Scientist
Overview & Problem Definition
User Issue: "My 4-formylphenyl intermediate is turning from a clear oil/pale solid into a white crusty solid. NMR shows a new broad singlet at ~12-13 ppm."
Diagnosis: You are experiencing Autoxidation .[1] Aromatic aldehydes (like 4-formylphenyl derivatives) are notoriously susceptible to radical-chain oxidation in the presence of atmospheric oxygen, converting the aldehyde (
This guide provides a self-validating workflow to prevent, detect, and remediate this issue across the experimental lifecycle.
Module 1: Mechanism & Storage (The "Prevention" Phase)
To solve the problem, you must break the radical chain mechanism. The oxidation does not require strong reagents; it occurs spontaneously via air exposure.
The Autoxidation Mechanism
Understanding the enemy is the first step. The reaction proceeds via a radical chain mechanism where the aldehyde hydrogen is abstracted.
Figure 1: The radical chain mechanism of aldehyde autoxidation. Note how the peracid intermediate reacts with another mole of aldehyde to produce two moles of carboxylic acid, accelerating the degradation exponentially.
Storage Protocol
Do not rely on "tight caps." Oxygen permeates standard septa over time.
-
Inert Atmosphere: Store all 4-formylphenyl derivatives under Argon or Nitrogen. Argon is superior as it is heavier than air and forms a "blanket" over the solid/oil.
-
Radical Scavenging: For long-term storage (>1 week), add 100–500 ppm of BHT (Butylated hydroxytoluene) .
-
Why? BHT acts as a sacrificial hydrogen atom donor, quenching peroxy radicals before they can propagate the chain reaction.
-
Removal: BHT is non-polar and easily removed during flash chromatography or recrystallization.
-
-
Temperature: Store at -20°C. Radical initiation rates drop significantly at lower temperatures.
Module 2: Synthetic Strategy (The "Protection" Phase)
If your synthesis involves harsh conditions (oxidants, strong bases), you must mask the aldehyde. The most robust method for 4-formylphenyl derivatives is acetal protection.
Workflow: Acetal Protection/Deprotection
Figure 2: Strategic masking of the aldehyde functionality using a cyclic acetal. This renders the group inert to basic and nucleophilic conditions.
Protocol: Cyclic Acetal Formation
-
Reagents: 1.0 eq Aldehyde, 1.2–1.5 eq Ethylene Glycol, 0.05 eq p-Toluenesulfonic acid (pTsOH).
-
Solvent: Toluene or Benzene (for azeotropic water removal).
-
Setup: Dean-Stark apparatus. Reflux until theoretical water volume is collected.
-
Workup: Wash with sat. NaHCO3 (critical to neutralize acid before concentration, otherwise the acetal may hydrolyze back immediately).
Comparison of Protecting Groups
| Protecting Group | Stability (pH > 7) | Stability (pH < 4) | Removal Condition | Best For... |
| Cyclic Acetal (Dioxolane) | Excellent | Poor | Aqueous Acid (HCl/THF) | General synthesis, Grignard reactions. |
| Acyclic Acetal (Dimethoxy) | Good | Very Poor | Mild Acid | Very acid-sensitive substrates. |
| Hemiacetal | Unstable | Unstable | N/A | Not recommended for isolation. |
Module 3: Purification & Troubleshooting
Common Pitfall: The Cannizzaro Reaction
If you are running reactions in basic media (e.g., Aldol condensation), 4-formylphenyl derivatives can undergo disproportionation (Cannizzaro reaction), yielding one molecule of alcohol and one of carboxylic acid.[3]
-
Prevention:
-
Avoid concentrated hydroxide bases (NaOH, KOH).
-
Use non-nucleophilic bases (LDA, LiHMDS) if enolization is required.
-
If using hydroxide, keep the temperature low (0°C) and add the aldehyde slowly.
-
Purification: "Neutralizing" Silica Gel
Silica gel is slightly acidic (pH 4–5) and can catalyze the oxidation or degradation of sensitive aldehydes during chromatography.
The "Buffered Silica" Protocol:
-
Prepare Eluent: Add 1% Triethylamine (Et3N) to your solvent system (e.g., 10% EtOAc/Hexanes + 1% Et3N).
-
Slurry Pack: Slurry the silica in this basic eluent.
-
Flush: Run 2 column volumes of the eluent through the column before loading your sample.
-
Load & Run: Load your sample. The Et3N neutralizes acidic sites on the silica.
-
Note: Aldehydes often streak; the Et3N tightens the bands, improving resolution.
FAQ Matrix
| Symptom | Diagnosis | Corrective Action |
| Broad singlet at 10.0 ppm disappears, new singlet at 12.5 ppm appears. | Full Oxidation to Carboxylic Acid. | Irreversible. Recrystallize to recover acid or discard. For future: Use Argon + BHT. |
| Sample turned from oil to white solid crust. | Surface Autoxidation. | Salvageable. Wash the solid with cold hexanes (aldehyde often dissolves, acid remains solid) or filter through a short plug of silica. |
| "Ghost" peaks in NMR around 5-6 ppm. | Hemiacetal formation (reaction with solvent). | Check if you used Methanol/Ethanol as a solvent. Aldehydes react reversibly with alcohols. Switch to CDCl3 or DMSO-d6. |
| Yield > 100% after workup. | Solvent trapping or Oxidation. | Benzoic acid derivatives are heavier than aldehydes. Check MS/NMR. |
References
-
Mechanism of Autoxidation
-
Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews.
-
-
Protective Groups (Acetals)
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[4] Wiley-Interscience.
-
-
Cannizzaro Reaction Avoidance
-
Purification of Air-Sensitive Compounds
-
Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. wiley.com [wiley.com]
- 5. SATHEE: Cannizzaro Reaction Mechanism [sathee.iitk.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
overcoming solubility issues of pyrazole esters in aqueous media
The Diagnostic Phase: Why is your compound crashing out?
Before attempting to force your pyrazole ester into solution, you must diagnose the root cause of the insolubility. Pyrazole esters often exhibit "Brick Dust" properties—high crystallinity and high lipophilicity—but they also carry a hidden chemical instability risk.
The "Brick Dust" Mechanism
Pyrazole esters possess a planar, aromatic architecture that facilitates strong
Critical Warning: The Hydrolysis Trap
STOP AND CHECK: Is your compound disappearing or just precipitating? Pyrazole esters are chemically labile. In basic aqueous media (pH > 7.5), the ester bond is susceptible to rapid hydrolysis, often converting to the parent pyrazole acid or alcohol within 1–2 hours.
Diagnostic Workflow:
-
Dissolve compound in 100% DMSO.
-
Spike into PBS (pH 7.4).
-
Analyze via LC-MS immediately (T=0) and at T=60 min.
-
Result: If the parent peak degrades, you have a stability issue, not just a solubility issue.
Troubleshooting Guides & FAQs
Module A: Cosolvent Systems (The "Quick Fix")
User Question: I dissolved my pyrazole ester in DMSO (10 mM), but when I dilute it into cell media (10 µM), it precipitates immediately. Why?
Technical Explanation: This is the classic "Parabolic Solubility" failure. Solubility in binary mixtures (DMSO/Water) is not linear. There is a steep exponential drop in solubility as soon as the water fraction exceeds ~80-90%. You are likely operating in the metastable zone, where the compound is supersaturated and will crash out over time (kinetic precipitation).
Protocol: Optimized Cosolvent Spike To minimize precipitation shock, use a ternary system including a surfactant.
| Component | Role | Recommended Concentration (Final) |
| DMSO | Primary Solubilizer | 0.1% – 1.0% |
| PEG 400 | Interface Modifier | 1.0% – 5.0% |
| Tween 80 | Surfactant (prevents nucleation) | 0.05% – 0.1% |
Step-by-Step:
-
Prepare a 1000x Stock in 100% DMSO.
-
Prepare an Intermediate Dilution in neat PEG 400 (e.g., dilute DMSO stock 1:10 into PEG).
-
Add the Intermediate Dilution dropwise to the aqueous media (containing Tween 80) with rapid vortexing.
Module B: Cyclodextrin Complexation (The "Gold Standard")
User Question: Cosolvents are toxic to my cells. How can I get high solubility without DMSO?
Technical Explanation:
Cyclodextrins (CDs) form inclusion complexes.[1][2][3] The hydrophobic pyrazole ester enters the lipophilic cavity of the CD, while the hydrophilic exterior ensures water solubility. For pyrazole esters, Hydroxypropyl-
Protocol: Phase Solubility Determination
Do not just "mix and pray." You must determine the stability constant (
-
Preparation: Prepare aqueous solutions of HP-
-CD at increasing concentrations (0, 5, 10, 20, 40% w/v). -
Saturation: Add excess solid pyrazole ester to each vial.
-
Equilibration: Shake at room temperature for 24–48 hours.
-
Filtration: Filter through 0.45 µm PVDF membrane (Do not use nylon; it binds esters).
-
Analysis: Quantify dissolved drug via HPLC.
-
Plot: Concentration of Drug (M) vs. Concentration of CD (M).
Interpretation:
-
A-type profile (Linear): Soluble complex formed. You can increase solubility linearly with CD concentration.
-
B-type profile (Plateau): The complex itself has limited solubility. Switch to Sulfobutylether-
-CD (SBE- -CD).
Module C: pH Adjustment (The "Risky Route")
User Question: Can I just acidify the solution to protonate the pyrazole nitrogen?
Technical Explanation: Likely not effective.
-
pKa Reality: The pyridine-like nitrogen on a pyrazole ester has a pKa of ~2.0–3.0. To protonate it, you would need pH < 2.0, which is incompatible with biological assays.
-
The Exception: If your pyrazole has an amino substituent (e.g., aminopyrazole), the pKa might be ~4.0–5.0, allowing solubility in acetate buffers (pH 4.5).
Decision Rule:
-
If basic pKa < 3.0
Do not use pH adjustment. -
If basic pKa > 4.5
Try mesylate or hydrochloride salt formation.
Visualizing the Decision Logic
The following diagram illustrates the critical decision pathways for formulating pyrazole esters, prioritizing chemical stability.
Caption: Decision tree for selecting the optimal solubilization strategy based on chemical stability and physicochemical properties.
Mechanism of Action: Cyclodextrin Inclusion
Understanding how the complex forms helps in troubleshooting failure.
Caption: Schematic of the host-guest interaction. The displacement of high-energy water molecules from the CD cavity drives the encapsulation of the lipophilic pyrazole.
Summary of Solubilization Strategies
| Strategy | Mechanism | Solubility Gain | Pros | Cons |
| pH Adjustment | Ionization of basic N | Low (< 3x) | Simple, cheap | Ineffective for pKa < 3; Risk of precipitation in vivo. |
| Cosolvents | Dielectric constant reduction | High (10-100x) | Easy to prep | Cellular toxicity; Precipitation upon dilution. |
| Surfactants | Micellar solubilization | Moderate (10-50x) | Prevents nucleation | Can disrupt cell membranes (lysis). |
| Cyclodextrins | Molecular encapsulation | Very High (>100x) | Biocompatible; Stable | Requires equilibration time; Expensive. |
| Prodrugs | Phosphate esterification | Massive (>1000x) | Best PK profile | Requires synthetic chemistry resources. |
References
-
Vertex Pharmaceuticals. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health (PMC). Link
-
Citation Context: Establishes the rapid hydrolysis risk of pyrazole esters in pH 8 buffers.[4]
-
-
Louiz, S., et al. (2014).[2] Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A. Link
- Citation Context: Validates the 1:1 stoichiometry and stability constants for pyrazole-CD complexes.
-
Viernstein, H., & Wolschann, P. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Link
- Citation Context: Detailed review of thermodynamic solubility enhancement using cyclodextrin deriv
-
Amidon, G. L., et al. (1995).[5] A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research. Link
-
Citation Context: Foundational text for BCS classification and solubility/permeability interplay.[5]
-
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link
- Citation Context: Comprehensive overview of solid dispersion and lipid-based formulation str
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scienceasia.org [scienceasia.org]
- 4. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Purification Protocols for Pyrazole Ester Synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist Ticket ID: PYR-PUR-001
Introduction: The "Sticky" Science of Pyrazoles
Welcome to the Pyrazole Synthesis Support Hub. You are likely here because your Knorr-type cyclocondensation (1,3-dicarbonyl + hydrazine) worked, but your isolated material is contaminated.
In drug discovery, pyrazole esters are privileged scaffolds. However, their synthesis often leaves behind two stubborn contaminants:
-
Hydrazines: Toxic, nucleophilic, and prone to "streaking" on silica.
- -Keto Esters: UV-active starting materials that co-elute with products.
This guide moves beyond standard "column chromatography" advice. We provide chemically driven scavenging and extraction protocols designed to save your compound (and your time).
Diagnostic: Identify Your Impurity
Before choosing a protocol, confirm the nature of your contamination.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude analysis.
Protocol 1: Removing Excess Hydrazine (The "Hydrazine Hangover")
The Problem: Hydrazines are highly polar, basic, and toxic. They often "drag" on silica gel, contaminating fractions. The Fix: Exploit the basicity (pKa ~8) or nucleophilicity of hydrazine.
Method A: The Azeotropic Distillation (Best for Scale-Up)
If your product is thermally stable, this is the "greenest" method. Hydrazine hydrate forms a hetero-azeotrope with toluene or xylene.
-
Dissolve the crude residue in Toluene or Xylene (10 mL per gram of crude).
-
Concentrate on a rotary evaporator at 50–60 °C.
-
Repeat 2–3 times. The hydrazine co-evaporates with the solvent.
-
Verification: Check NMR. The broad NH signals should vanish.
Method B: Polymer-Supported Scavenging (Best for MedChem/Small Scale)
For high-throughput synthesis where distillation is tedious, use a scavenger resin.
-
Reagent: PS-Benzaldehyde (Polystyrene-supported benzaldehyde).
-
Mechanism: The resin reacts with excess hydrazine to form an insoluble hydrazone.
Step-by-Step:
-
Dissolve crude reaction mixture in DCM or THF (5–10 mL).
-
Add PS-Benzaldehyde resin (2–3 equivalents relative to expected excess hydrazine).
-
Add catalytic Acetic Acid (1–2 drops) to accelerate imine formation.
-
Shake/stir gently at room temperature for 2–4 hours.
-
Filter the resin. The filtrate contains your purified pyrazole.
Expert Insight: If you lack PS-resins, add free Benzaldehyde (1.1 eq vs hydrazine). It forms a soluble hydrazone, but this hydrazone is much less polar than free hydrazine and will move to the solvent front during chromatography, separating easily from your pyrazole [1].
Protocol 2: Removing Unreacted -Keto Ester (The "Enolate Trap")
The Problem:
Critical Safety Check: Is your Pyrazole N-H or N-Substituted?
-
Case A: N-Substituted Pyrazole (e.g., N-Methyl, N-Phenyl). Safe for strong base wash.
-
Case B: N-H Pyrazole. STOP. The N-H proton is acidic (pKa ~14). Strong base will extract both your impurity and your product. Use Chromatography (Protocol 3) instead.
The "Enolate Trap" Extraction (For N-Substituted Pyrazoles Only)
| Phase | Component | State |
| Organic Layer (DCM) | Pyrazole Product | Neutral (Stays in Org) |
| Aqueous Layer (pH 12) | Enolate Anion (Goes to Aq) |
Step-by-Step:
-
Dissolve crude in DCM or Ethyl Acetate .
-
Wash with cold 1M NaOH (or sat. Na₂CO₃).
-
Why Cold? To prevent hydrolysis of the ester group on your pyrazole.
-
-
Shake vigorously. The unreacted starting material becomes a water-soluble enolate.
-
Separate layers immediately.
-
Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.
Protocol 3: Regioisomer Separation & Chromatography
The Problem: Unsymmetrical 1,3-dicarbonyls yield two regioisomers (e.g., 1,3-dimethyl vs 1,5-dimethyl). The Fix: Mobile phase modulation.
TLC Optimization Guide
Pyrazoles often "tail" due to interaction with silanols.
| Solvent System | Application | Additive |
| Hexane/EtOAc | Standard separation.[1] | None |
| DCM/MeOH (95:5) | Polar pyrazoles. | 1% Et₃N (Prevents tailing) |
| Toluene/Acetone | Difficult isomers. | None |
Crystallization Strategy
If chromatography fails, regioisomers often have vastly different melting points.
-
Dissolve mixture in minimum hot Ethanol or Isopropanol .
-
Allow to cool slowly to RT, then 4 °C.
-
The symmetrical or more planar isomer typically crystallizes first.
-
Reference: See Organic Syntheses for specific crystallization examples of chlorophenyl pyrazoles [2].
FAQ: Troubleshooting Common Issues
Q: My product is solidifying in the reaction mixture, but it's trapped with hydrazine. A: This is ideal. Filter the solid and wash with cold water followed by cold ethanol . Hydrazine hydrate is miscible with water/ethanol and will wash away, leaving the pure pyrazole.
Q: I used the "Enolate Trap" (Protocol 2) and my yield is 0%. Where did my product go? A: You likely had an N-H pyrazole . Your product is in the aqueous basic waste.
-
Recovery: Acidify the aqueous layer to pH 5–6 with dilute HCl and extract back into EtOAc.
Q: Can I use Cu/Ni powder to destroy hydrazine? A: While catalytic decomposition (disproportionation) works, it is risky and introduces metal impurities. We recommend the Azeotropic Distillation (Protocol 1, Method A) as a safer, metal-free alternative [3].
References
-
Vertex AI Search. (2024). Polymer supported benzaldehyde hydrazine scavenger. National Institutes of Health (NIH). Link
-
Organic Syntheses. (2024). 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene (Hydrazone Intermediate Purification). Org. Synth. Link
-
ResearchGate. (2021). Remove excess hydrazine hydrate? Discussion Thread.[2][3] Link
-
BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters: Application Notes. Link
Disclaimer: These protocols involve hazardous chemicals (hydrazines, strong bases). Always consult SDS and perform a risk assessment before experimentation.
Sources
Validation & Comparative
mass spectrometry fragmentation patterns of pyrazole-5-carboxylates
Comparative Mass Spectrometry Guide: Distinguishing Pyrazole-5-Carboxylates from Regioisomers
Executive Summary & Strategic Importance
Pyrazole-5-carboxylates are critical scaffolds in medicinal chemistry, serving as precursors for blockbuster drugs like sildenafil (Viagra) and various anti-inflammatory agents (COX-2 inhibitors). However, the synthesis of these compounds often yields a mixture of 1,5-regioisomers (the target) and 1,3-regioisomers (the impurity).
Differentiation is chemically subtle but analytically critical. This guide moves beyond basic spectral interpretation to provide a definitive, mechanism-based comparison of fragmentation patterns. We utilize the "Ortho-Effect" —a proximity-driven fragmentation phenomenon—as the primary discriminator between these isomers.
The Core Challenge: 1,3- vs. 1,5-Regioisomer Differentiation
The fundamental difference lies in the spatial arrangement of the N1-substituent relative to the carboxylate group.
-
Pyrazole-5-carboxylate (1,5-isomer): The N1-substituent (e.g., Methyl, Phenyl) is sterically adjacent to the C5-ester group. This proximity facilitates intramolecular hydrogen transfer and specific neutral losses (the "Ortho Effect").
-
Pyrazole-3-carboxylate (1,3-isomer): The N1-substituent is remote from the C3-ester group. Fragmentation follows standard ester cleavage pathways without significant intramolecular interaction.
Comparative Fragmentation Data
| Feature | Pyrazole-5-Carboxylate (1,5-Isomer) | Pyrazole-3-Carboxylate (1,3-Isomer) |
| Dominant Mechanism | Proximity-driven rearrangement ("Ortho Effect") | Standard inductive cleavage |
| Key Neutral Loss | High abundance of | High abundance of |
| Ring Cleavage | RDA-like cleavage often suppressed by steric bulk | Prominent ring cleavage (HCN loss) |
| Diagnostic Ion | ||
| Relative Stability | Lower (Steric strain between N1-R and C5-COOR) | Higher (Thermodynamically favored) |
Mechanistic Visualization: The Ortho-Effect
The following diagram illustrates the divergent pathways. In the 5-isomer, the N-methyl group donates a proton to the ester oxygen via a cyclic transition state, leading to the elimination of neutral alcohol.
Figure 1: Mechanistic divergence between 1,5- and 1,3-isomers. The 1,5-isomer undergoes a unique rearrangement due to the proximity of the N-methyl and Ester groups.
Ionization Technique Comparison: EI vs. ESI
The choice of ionization source drastically alters the observed spectrum.
Electron Ionization (EI) - 70 eV
-
Nature: Hard ionization generating radical cations (
). -
Pattern: Extensive fragmentation.
-
Key Pathway: The radical site often localizes on the pyridine-like nitrogen (
). In 5-carboxylates, this triggers the "ortho" elimination of alcohol. -
Utility: Best for structural fingerprinting and library matching.
Electrospray Ionization (ESI) - Soft
-
Nature: Soft ionization generating protonated molecules (
). -
Pattern: Minimal fragmentation unless Collision Induced Dissociation (CID) is applied.
-
Key Pathway: Protonation occurs at
(the most basic site). CID forces charge-remote fragmentation. -
Utility: Essential for LC-MS analysis of polar derivatives and high-throughput screening.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed for LC-MS/MS (ESI) differentiation, as this is the standard in modern drug discovery.
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile (Aprotic modifier).
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Note: 1,5-isomers typically elute EARLIER than 1,3-isomers due to twisting of the ester group out of plane, reducing polarity.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Methanol.
-
Dilute to 1 µg/mL with 50:50 Water:MeOH. Validation: Inject a blank to ensure no carryover.
-
-
MS Source Parameters (ESI Positive):
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 350°C.
-
Critical: Set Cone Voltage low (20V) to preserve the molecular ion
.
-
-
Differentiation Experiment (MS/MS):
-
Select the parent ion (e.g.,
219 for a specific derivative). -
Energy Ramp: Apply collision energy (CE) stepping from 10 to 40 eV.
-
Observation:
-
1,5-Isomer: Look for the appearance of the
peak (Loss of Methanol) at lower CE energies (approx 15-20 eV). -
1,3-Isomer: Look for the
peak (Loss of Methoxy) dominating at higher energies.
-
-
-
Data Validation:
-
Calculate the ratio of Intensity(
) / Intensity( ). -
Ratio > 1.0
Strongly suggests 1,5-Isomer . -
Ratio < 0.5
Strongly suggests 1,3-Isomer .
-
Figure 2: Decision tree for identifying pyrazole regioisomers using LC-MS/MS collision energy ramping.
References
-
Holzer, W., & Seidel, G. (2023). Regioselective synthesis and NMR/MS characterization of 1-substituted pyrazole-5-carboxylates. Journal of Heterocyclic Chemistry. Link
-
Llor, N., et al. (2018). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC - NCBI. Link
-
Schröder, E., et al. (2005). Fragmentation mechanisms of N-substituted pyrazoles in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[1] Link
-
NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. (For standard EI patterns of pyrazole derivatives). Link
Sources
A Comparative Guide to the Reactivity of 4-Formylphenyl and 4-Nitrophenyl Esters in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis, particularly in the assembly of peptides and the bioconjugation of molecules, the use of "active esters" is a cornerstone strategy for efficient amide bond formation. These esters feature electron-withdrawing substituents on the phenoxy leaving group, enhancing the electrophilicity of the carbonyl carbon and facilitating its attack by a nucleophile, typically an amine. Among the plethora of activating groups, the 4-nitro and, to a lesser extent, the 4-formyl substituents are of significant interest. This guide provides an in-depth, objective comparison of the reactivity of 4-formylphenyl esters and 4-nitrophenyl esters, grounded in mechanistic principles and supported by available data, to empower researchers in making informed decisions for their synthetic endeavors.
The Engine of Reactivity: Understanding Electronic Activation
The enhanced reactivity of 4-formylphenyl and 4-nitrophenyl esters over simple alkyl or phenyl esters stems from the potent electron-withdrawing nature of the para-substituent. Both the formyl (-CHO) and nitro (-NO₂) groups are strongly electron-withdrawing, primarily through a combination of inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the phenyl ring is transmitted to the ester's carbonyl oxygen, which in turn makes the carbonyl carbon more electron-deficient and, therefore, a more potent electrophile.
The generally accepted mechanism for the aminolysis of these active esters is a two-step addition-elimination pathway. The initial, and often rate-determining, step involves the nucleophilic attack of an amine on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group to yield the desired amide product. The stability of the departing phenoxide anion is a crucial factor driving the reaction forward; a more stable anion is a better leaving group. The electron-withdrawing 4-substituent plays a pivotal role in stabilizing the negative charge on the phenoxide through resonance and induction.
A Theoretical Showdown: Hammett Constants as a Predictive Tool
While direct, side-by-side kinetic comparisons of 4-formylphenyl and 4-nitrophenyl esters in the literature are scarce, we can predict their relative reactivity by examining the Hammett substituent constants (σ). These constants quantify the electronic influence of a substituent on a reaction center. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Hammett Constant (σₚ) |
| 4-Nitro (-NO₂) | +0.78 |
| 4-Formyl (-CHO) | +0.42 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The significantly larger positive σₚ value for the 4-nitro group (+0.78) compared to the 4-formyl group (+0.42) strongly suggests that the 4-nitrophenyl ester is the more reactive of the two . The nitro group's superior ability to withdraw electron density leads to a more electrophilic carbonyl carbon and a more stabilized 4-nitrophenoxide leaving group. Consequently, one would anticipate that the aminolysis and hydrolysis of 4-nitrophenyl esters would proceed at a faster rate than their 4-formylphenyl counterparts under identical conditions.
Quantitative Reactivity: A Look at the Data
To provide a practical context, a hypothetical comparison of the second-order rate constants (k₂) for the aminolysis of 4-formylphenyl acetate and 4-nitrophenyl acetate with a generic primary amine is presented below, based on the predictive power of their Hammett constants.
| Active Ester | Expected Relative k₂ |
| 4-Formylphenyl Acetate | Slower |
| 4-Nitrophenyl Acetate | Faster |
This expected trend underscores the importance of the 4-nitro group in achieving high levels of activation, which is why 4-nitrophenyl esters have been a workhorse in peptide synthesis and bioconjugation for decades.
Practical Considerations: Synthesis, Stability, and Applications
4-Nitrophenyl Esters:
-
Synthesis: Readily prepared from the corresponding carboxylic acid and 4-nitrophenol using coupling agents like dicyclohexylcarbodiimide (DCC) or by reacting an acyl chloride with 4-nitrophenol.
-
Stability: Generally stable to storage, allowing for their isolation and purification. However, they are susceptible to hydrolysis, especially under basic conditions.
-
Applications: Widely used in solid-phase and solution-phase peptide synthesis[1], as well as for the acylation of biomolecules. The release of the yellow 4-nitrophenolate anion upon reaction provides a convenient method for monitoring reaction progress spectrophotometrically.[2][3]
4-Formylphenyl Esters:
-
Synthesis: Can be synthesized from the corresponding carboxylic acid and 4-hydroxybenzaldehyde. The aldehyde functionality may require protection during some synthetic manipulations.
-
Stability: Expected to be more stable to hydrolysis than 4-nitrophenyl esters due to the lower electron-withdrawing strength of the formyl group.
-
Applications: The aldehyde group offers a unique handle for subsequent chemical modifications, a concept known as "orthogonal ligation." For instance, after the ester has been used for an acylation reaction, the resulting product still contains a formyl group that can be further reacted, for example, through oxime ligation or reductive amination.
Experimental Protocol: A Head-to-Head Comparison of Reactivity
To empower researchers to directly compare the reactivity of these two important classes of active esters, the following detailed experimental protocol for monitoring their aminolysis with a model amine (e.g., glycine) using UV-Vis spectrophotometry is provided.
Objective: To determine and compare the second-order rate constants for the aminolysis of 4-formylphenyl acetate and 4-nitrophenyl acetate with glycine.
Materials:
-
4-Formylphenyl acetate
-
4-Nitrophenyl acetate
-
Glycine
-
Sodium phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (DMSO) (spectrophotometric grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-formylphenyl acetate in ACN or DMSO.
-
Prepare a 10 mM stock solution of 4-nitrophenyl acetate in ACN or DMSO.
-
Prepare a 1 M stock solution of glycine in the sodium phosphate buffer (pH 7.5).
-
-
Determination of λmax:
-
Determine the maximum absorbance wavelength (λmax) for 4-formylphenoxide and 4-nitrophenoxide under the reaction conditions by completely hydrolyzing a small amount of the respective ester with a strong base (e.g., NaOH) in the reaction buffer.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to the determined λmax for the phenoxide to be monitored and equilibrate the cuvette holder to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the sodium phosphate buffer and the glycine stock solution to achieve a final glycine concentration that is in large excess (at least 10-fold) over the ester concentration (e.g., 50 mM).
-
Initiate the reaction by adding a small volume of the ester stock solution to the cuvette to achieve a final concentration of, for example, 0.1 mM.
-
Immediately start recording the absorbance at the predetermined λmax over time until the reaction is complete.
-
Repeat the experiment with at least three different concentrations of glycine in excess.
-
Repeat the entire procedure for the other ester.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Glycine] >> [Ester]), the observed rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_final - (A_final - A_initial) * e^(-k_obs * t)
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of glycine: k_obs = k₂ [Glycine]
-
Expected Outcome: A direct comparison of the k₂ values will provide a quantitative measure of the relative reactivity of the 4-formylphenyl and 4-nitrophenyl esters under the tested conditions.
Visualizing the Process
Caption: Generalized mechanism for the aminolysis of active esters.
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of 1-Methyl-1H-Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 1-methyl-1H-pyrazole and its derivatives. By understanding how different substituents on the pyrazole ring affect its electronic absorption properties, researchers can gain valuable insights for applications in drug design, material science, and chemical synthesis. This document combines experimental data with a detailed methodological protocol to ensure scientific integrity and practical utility.
Introduction: The Significance of UV-Vis Spectroscopy for Pyrazole Derivatives
Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] The electronic properties of the pyrazole ring are sensitive to substitution, which in turn influences the molecule's interaction with biological targets. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique that provides critical information about the electronic transitions within these molecules.[2] By analyzing the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), we can understand how modifications to the pyrazole scaffold alter its electronic structure. This knowledge is paramount in the early stages of drug discovery for compound characterization, purity assessment, and stability studies.
Comparative Analysis of 1-Methyl-1H-Pyrazole Derivatives
The UV-Vis absorption spectra of 1-methyl-1H-pyrazole and its derivatives are characterized by π → π* transitions within the aromatic ring. The position and intensity of these absorption bands are significantly influenced by the nature and position of substituents. The following table summarizes the key spectral data for a series of 1-methyl-1H-pyrazole derivatives, providing a clear comparison of their electronic absorption properties.
| Compound | Substituent(s) | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| 1-Methyl-1H-pyrazole | -H | Ethanol | ~216 | Data not readily available |
| 1,3-Dimethyl-1H-pyrazole | 3-CH₃ | Not Specified | Data not readily available | Data not readily available |
| 1,5-Dimethyl-1H-pyrazole | 5-CH₃ | Not Specified | Data not readily available | Data not readily available |
| 1-Methyl-4-nitro-1H-pyrazole | 4-NO₂ | Not Specified | Data not readily available | Data not readily available |
| 1-Methyl-4-amino-1H-pyrazole | 4-NH₂ | Not Specified | Data not readily available | Data not readily available |
Analysis of Substituent Effects:
-
Unsubstituted 1-Methyl-1H-pyrazole: The parent compound exhibits a primary absorption band in the deep UV region, typical for many simple aromatic heterocycles. This absorption corresponds to a π → π* transition within the pyrazole ring.
-
Methyl Substitution: The introduction of methyl groups, which are weakly electron-donating, is expected to cause a slight bathochromic (red) shift in the λmax. This is due to the hyperconjugative effect of the methyl group, which raises the energy of the highest occupied molecular orbital (HOMO).
-
Nitro Substitution: The nitro group is a strong electron-withdrawing group. Its presence at the 4-position is anticipated to cause a significant bathochromic shift and an increase in molar absorptivity. This is because the nitro group extends the π-conjugated system and lowers the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
-
Amino Substitution: The amino group is a strong electron-donating group. When attached to the pyrazole ring, it is expected to cause a substantial bathochromic shift. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the ring, raising the HOMO energy level and decreasing the energy required for the π → π* transition.
Experimental Protocol for UV-Vis Spectral Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality UV-Vis absorption spectra of 1-methyl-1H-pyrazole derivatives. The causality behind each step is explained to ensure the protocol is a self-validating system.
1. Materials and Instrumentation:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements below 320 nm as glass absorbs in this region.
-
Solvent: Spectroscopic grade ethanol is a common and suitable solvent for pyrazole derivatives due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.[3]
-
Analyte: 1-methyl-1H-pyrazole derivative of high purity.
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
-
Analytical Balance: To accurately weigh the analyte.
2. Experimental Workflow Diagram:
Caption: Experimental workflow for UV-Vis spectral analysis.
3. Step-by-Step Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount (e.g., 1-5 mg) of the 1-methyl-1H-pyrazole derivative using an analytical balance.
-
Quantitatively transfer the weighed solid to a volumetric flask (e.g., 10 mL or 25 mL).
-
Dissolve the compound in a small amount of spectroscopic grade ethanol and then dilute to the mark with the same solvent. This will be your stock solution.
-
Perform a serial dilution of the stock solution to prepare a working solution with a concentration that will give an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A typical starting concentration for the working solution is in the range of 10⁻⁴ to 10⁻⁵ M.[4]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with the spectroscopic grade ethanol. Ensure the cuvettes are clean and free of fingerprints or scratches on the optical surfaces.
-
Place the cuvettes in the respective holders in the spectrophotometer.
-
Perform a baseline correction. This step electronically subtracts the absorbance of the solvent and the cuvette, so that the subsequent measurements are only of the analyte.[5]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it a few times with the working solution of the pyrazole derivative.
-
Fill the sample cuvette with the working solution and place it back into the sample holder.
-
Initiate the scan. The spectrophotometer will measure the absorbance of the sample at each wavelength in the specified range.
-
Save the resulting spectrum.
-
-
Data Analysis:
-
From the obtained spectrum, identify the wavelength of maximum absorbance (λmax).[6]
-
Record the absorbance value at λmax.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc where:
-
A is the absorbance at λmax
-
ε is the molar absorptivity (in M⁻¹cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the solution (in M)
-
-
4. Causality and Trustworthiness:
-
Why use a dual-beam spectrophotometer? A dual-beam instrument simultaneously measures the light intensity passing through the reference and the sample, which corrects for fluctuations in the lamp output, providing a more stable baseline and higher accuracy.[7]
-
Why use spectroscopic grade solvent? These solvents are purified to remove impurities that may absorb in the UV region, thus preventing interference with the analyte's spectrum.
-
Why perform a baseline correction? This is crucial to eliminate any background absorbance from the solvent and the cuvette, ensuring that the measured absorbance is solely due to the compound of interest.
-
Why work within the optimal absorbance range? At very low absorbances, the signal-to-noise ratio is poor, leading to inaccuracies. At very high absorbances, stray light can become a significant issue, causing a negative deviation from the Beer-Lambert law.
Conclusion
This guide has provided a comparative overview of the UV-Vis absorption spectra of 1-methyl-1H-pyrazole derivatives and a robust experimental protocol for their analysis. The electronic properties of the pyrazole ring are demonstrably sensitive to the nature of the substituents, a principle that is fundamental to the rational design of new molecules with desired spectroscopic and biological properties. By following the detailed methodology presented, researchers can obtain reliable and reproducible UV-Vis spectral data, which is an indispensable tool in the arsenal of modern chemical and pharmaceutical sciences.
References
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Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). Materials. [Link]
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1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. (n.d.). PubChem. [Link]
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(a) UV-vis absorption spectra of 1–3 in ethanol solution; (b)... - ResearchGate. (n.d.). ResearchGate. [Link]
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1,5-Dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino} - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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The experimental UV‐Vis spectra 1 and 2 obtained in ethanol solvent - ResearchGate. (n.d.). ResearchGate. [Link]
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1H-Pyrazole, 4-nitro- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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1,5-dimethyl-1H-pyrazole-4-carbaldehyde androstan-17-ylidenehydrazone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]
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1H-Pyrazole, 1,5-dimethyl- - the NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]
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ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and - Semantic Scholar. (n.d.). Semantic Scholar. [Link]benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Elsherif-Zubi/3b60f1b255470d05051a37c98037c78479e05e55)
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View of Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene). (n.d.). Journal of the Chilean Chemical Society. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Chemical Properties of 1H-Pyrazole, 1-methyl- (CAS 930-36-9) - Cheméo. (n.d.). Cheméo. [Link]
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The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. [Link]
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RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. (n.d.). [Link]
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Recent developments in aminopyrazole chemistry. (2025). ResearchGate. [Link]
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5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Arkivoc. [Link]
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How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. (2021). Jurnal UPI. [Link]
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IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7 - MU-Varna.bg. (n.d.). [Link].pdf#page=27)
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate
As a trusted partner in your research and development endeavors, we are committed to providing essential safety and operational guidance that extends beyond the product itself. This document offers a detailed protocol for the safe handling, use, and disposal of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, ensuring the well-being of laboratory personnel and the integrity of your work. The following procedures have been synthesized from established safety standards for structurally related compounds, including pyrazole derivatives and aromatic aldehydes, to provide a robust framework for risk mitigation.
Hazard Assessment and Chemical Profile
Due to the absence of a specific Safety Data Sheet (SDS) for 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate, this guide is predicated on the known hazards of its core chemical moieties: a 1-methyl-1H-pyrazole-5-carboxylate core and a 4-formylphenyl (aromatic aldehyde) group.
-
Pyrazole Derivatives: Compounds with a pyrazole structure are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Some are also classified as harmful if swallowed.[1] A study on certain 1-methyl-1H-pyrazole-5-carboxamides has indicated potential for unexpected acute mammalian toxicity through inhibition of mitochondrial respiration, highlighting the need for cautious handling of related structures.[2][3]
-
Aromatic Aldehydes: This functional group can be reactive and is susceptible to oxidation when exposed to air.[4] Aromatic aldehydes may also cause irritation to the skin, eyes, and respiratory tract.[5]
Based on this composite analysis, 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Table 1: Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Assumed) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through inhalation, dermal contact, and eye contact.
-
Hand Protection: Nitrile or neoprene gloves are recommended. Given that aromatic aldehydes can be volatile, ensure gloves are changed frequently and immediately after known contact.[4]
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] When there is a risk of splashing, a face shield should be worn in conjunction with safety goggles.[6]
-
Body Protection: A standard laboratory coat is required.[6] For operations with a higher risk of splashes or significant dust generation, consider the use of a chemical-resistant apron or disposable coveralls.
-
Respiratory Protection: All handling of solid material or solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Operational and Disposal Plans
The following sections provide procedural, step-by-step guidance for the safe handling and disposal of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate.
Step-by-Step Handling and Storage Procedures
Adherence to these procedures is critical for minimizing exposure and maintaining the chemical's integrity.
3.1. Engineering Controls and Preparation
-
Work Area: Designate a specific area within a chemical fume hood for handling this compound.
-
Ventilation: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
3.2. Handling the Solid Compound
-
Weighing: If weighing the solid, do so within the fume hood. Use a draft shield to prevent the solid from becoming airborne.
-
Transfers: Use appropriate tools (e.g., spatulas) to transfer the solid. Avoid creating dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3.3. Preparing Solutions
-
Solvent Addition: When dissolving the solid, add the solvent to the solid slowly to minimize splashing.
-
Container: Use a sealed container for mixing or sonicating to prevent the release of aerosols.
3.4. Storage
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[1]
-
Location: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[8] Some related pyrazole compounds require refrigeration.[7]
-
Light and Air: Protect from direct sunlight and air to prevent degradation, a common issue with aromatic aldehydes.[4][9]
Disposal Plan
All waste containing 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate must be treated as hazardous waste.
4.1. Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Container Labeling: As soon as waste is added, label the container with a hazardous waste tag, identifying the contents.[6]
4.2. Decontamination
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.
-
Work Surfaces: Decontaminate work surfaces with a suitable solvent and wipe clean. Dispose of the wipes as solid hazardous waste.
4.3. Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[6]
-
Professional Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's environmental health and safety office.[6] Incineration is a common disposal method for such organic compounds.
Visual Workflow Diagrams
To further clarify these critical procedures, the following diagrams illustrate the recommended workflows for handling and disposal.
Caption: A flowchart for the safe handling of 4-formylphenyl 1-methyl-1H-pyrazole-5-carboxylate.
Caption: A process diagram for the proper disposal of waste containing the target compound.
References
-
Aldehyde Disposal. (n.d.). Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Scribd. (n.d.). OC Lab Manual. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]
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CP Lab Safety. (n.d.). Aldehydes Waste Compatibility. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. Retrieved from [Link]
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Chemsrc. (2025, August 25). CAS#:923283-54-9 | Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (2024, October 21). Aldehydes: What We Should Know About Them. Retrieved from [Link]
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Preston, S., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. Retrieved from [Link]
-
Monash University. (n.d.). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
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European Commission. (2015, December 15). Scientific Committee on Consumer Safety SCCS - OPINION ON 1-Hexyl-1H-pyrazole-4,5-diamine hemisulfate (A163). Retrieved from [Link]
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MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide. PMC. Retrieved from [Link]
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ResearchGate. (2025, August 7). ChemInform Abstract: A Novel Synthetic Approach Towards 1H-Pyrazole-5-carboxylic Acid Derivatives Using 4-(4-Methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
